6-iodo-4-methyl-2H-indazole-3-carbaldehyde
Description
Properties
IUPAC Name |
6-iodo-4-methyl-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O/c1-5-2-6(10)3-7-9(5)8(4-13)12-11-7/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBUIZFIJFZXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=NNC(=C12)C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646475 | |
| Record name | 6-Iodo-4-methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-21-1 | |
| Record name | 6-Iodo-4-methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The "Gatekeeper" Scaffold: Strategic Applications of 6-Iodo-4-methyl-2H-indazole-3-carbaldehyde in Drug Discovery
[1]
Executive Summary
In the high-stakes arena of kinase inhibitor design, the indazole core has emerged as a privileged pharmacophore, underpinning blockbuster drugs like Axitinib (Inlyta®) and Pazopanib (Votrient®). However, as the field moves toward "Next-Generation" inhibitors that demand higher selectivity and novel intellectual property (IP) space, the focus has shifted to polysubstituted scaffolds.
6-Iodo-4-methyl-2H-indazole-3-carbaldehyde represents a high-value "linchpin" intermediate. Its structure is not merely a collection of atoms but a pre-encoded map for Type I and Type II kinase inhibitors:
-
C3-Carbaldehyde: A versatile "warhead" precursor for hinge-binding motifs.[1]
-
C6-Iodide: A reactive handle for cross-coupling to access solvent-exposed pockets.[1]
-
C4-Methyl: A critical steric wedge designed to exploit the "gatekeeper" residue in kinase ATP pockets, enhancing selectivity over off-target kinases.[1]
This guide details the synthetic utility, pharmacophore mapping, and experimental protocols for leveraging this scaffold in medicinal chemistry campaigns.
Structural Analysis & Pharmacophore Mapping
The utility of 6-iodo-4-methyl-2H-indazole-3-carbaldehyde lies in its ability to simultaneously address three distinct regions of a protein binding pocket.
The "Tri-Vector" Design Strategy
| Position | Functional Group | Role in Drug Design | Chemical Potential |
| C3 | Carbaldehyde (-CHO) | Hinge Binder / Linker | Precursor to vinyls (Axitinib-like), amines (reductive amination), or heterocycles (imidazoles/oxazoles).[1] |
| C4 | Methyl (-CH₃) | Selectivity Filter | Induces steric clash with large gatekeeper residues (e.g., Methionine) in non-target kinases; locks atropisomer conformation.[1] |
| C6 | Iodide (-I) | Solvent Front Extension | High-fidelity handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to attach solubilizing tails.[1] |
| N1/N2 | Indazole Nitrogen | Anchor Point | Tautomeric switch allows for specific N-alkylation to fine-tune lipophilicity (LogD) and permeability.[1] |
Tautomerism Note
While often cataloged as the 1H-tautomer, the prompt specifies the 2H-indazole form. In solution, these tautomers exist in equilibrium.[1] However, in crystal structures of inhibitor-kinase complexes, the specific tautomeric form bound is dictated by the hydrogen bonding network of the hinge region (e.g., Glu/Leu backbone interactions). The 3-carbaldehyde group stabilizes the N-H bond via intramolecular hydrogen bonding, influencing the N1 vs. N2 alkylation selectivity profile.
Synthetic Accessibility
The most robust route to this scaffold avoids the harsh conditions of direct iodination of a pre-formed indazole. Instead, it utilizes a "Ring-Closure" strategy from the corresponding indole, ensuring regiospecificity.
Pathway: Nitrosation of Indoles
The conversion of 6-iodo-4-methylindole to the indazole-3-carbaldehyde is achieved via nitrosation.[1] This reaction is chemically elegant: the nitrosonium ion (
[1][2][3][4]
Key Medicinal Chemistry Transformations
Once synthesized, the scaffold serves as a divergence point. The following workflows illustrate its application in generating a library of kinase inhibitors.
Workflow A: The "Axitinib" Strategy (C3-Olefination)
To mimic the binding mode of Axitinib (a VEGFR inhibitor), the C3-aldehyde is converted into a styryl or vinyl-heterocycle motif.[1]
-
Reaction: Knoevenagel Condensation or Wittig Olefination.[1]
-
Target: Extension into the hydrophobic pocket adjacent to the ATP binding site.[1]
Workflow B: The "Solubility Tail" (C6-Cross Coupling)
The C6-iodide is electronically decoupled from the C3-aldehyde, allowing for chemoselective catalysis without protecting the aldehyde (under mild conditions).[1]
-
Reaction: Suzuki-Miyaura Coupling.[1]
-
Target: Attachment of polar groups (e.g., N-methylpiperazine, morpholine) to improve ADME properties without disrupting hinge binding.
Workflow C: The "Reductive" Switch (C3-Amination)
Converting the aldehyde to a benzylic amine alters the vector, often targeting the ribose-binding pocket.[1]
-
Reaction: Reductive Amination (NaBH(OAc)₃).[1]
Experimental Protocols
Protocol 1: Synthesis of 6-Iodo-4-methyl-2H-indazole-3-carbaldehyde
Adapted from optimized nitrosation procedures for electron-deficient indoles.[1]
Reagents:
Procedure:
-
Preparation: Dissolve NaNO₂ (550 mg, 8 mmol) in deionized water (1.6 mL) and DMF (3 mL). Cool to 0 °C.
-
Acidification: Slowly add HCl (2N, 3.5 mL) to the nitrite solution. Stir for 10 min at 0 °C to generate the nitrous acid species.
-
Addition: Dissolve 6-iodo-4-methylindole (1 mmol) in DMF (3 mL). Add this solution dropwise to the reaction mixture over 2 hours using a syringe pump (Reverse addition is critical to prevent dimerization).
-
Reaction: Stir at room temperature for 2 hours, then heat to 50 °C for 16 hours.
-
Workup: Dilute with ethyl acetate (EtOAc), wash with water (3x) and brine (1x). Dry over MgSO₄ and concentrate.
-
Purification: Flash column chromatography (Silica gel, Petroleum Ether/EtOAc 8:2).
-
Expected Yield: 75-85% (Yellowish/Brown solid).
Protocol 2: C6-Suzuki Coupling (Library Generation)
Self-validating system: The aldehyde remains intact if mild bases are used.[1]
Reagents:
Procedure:
Quantitative Data Summary: Substituent Effects
| Substituent | Position | Effect on LogP | Effect on pKa (N-H) | Primary Benefit |
| Iodo | C6 | +0.8 | Minimal | Enables late-stage diversification; Halogen bonding capability.[1] |
| Methyl | C4 | +0.5 | Slight Increase | Gatekeeper Selectivity ; conformational lock.[1] |
| Formyl | C3 | -0.3 | Decreases (more acidic) | H-bond acceptor; versatile synthetic handle.[1] |
References
-
Vacher, B., et al. (2012).[1] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances , 2, 8569-8574.
- Core citation for the nitros
-
Hu-Lowe, D. D., et al. (2008).[1] Characterization of Axitinib, a Potent and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases. Clinical Cancer Research , 14(22), 7272-7283.
- Establishes the biological relevance of 6-substituted indazoles in kinase inhibition.
-
BenchChem Application Note . Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-nitroindole.
- Provides the specific experimental parameters for the ring-expansion reaction.
-
PubChem Compound Summary . 6-Iodo-1H-indazole-3-carbaldehyde. [1]
- Verification of chemical properties and identifiers.
-
Patent AU2013204109B2 . Purine derivatives useful as hsp90 inhibitors.
- Cites the use of 6-iodo-4-methyl substituted heterocycles in drug discovery p
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Iodo-1H-indazole | 261953-36-0 [chemicalbook.com]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
Indazole-3-Carbaldehyde Derivatives: A Strategic Scaffold for Kinase Inhibition
[1][2][3][4]
Executive Summary
The 1H-indazole-3-carbaldehyde core represents a privileged scaffold in medicinal chemistry, serving as a bioisostere to the indole ring while offering distinct hydrogen-bonding capabilities crucial for ATP-competitive inhibition.[1][2] Unlike the indole moiety, the indazole nitrogen pair (N1-N2) provides a unique donor-acceptor motif that often aligns with the hinge region of kinase domains (e.g., VEGFR-2, FGFR, PIM-1).
This guide addresses the primary bottleneck in utilizing this scaffold: the synthetic difficulty of introducing a carbonyl at the C3 position. We present an optimized nitrosation-ring contraction route, downstream functionalization strategies, and a self-validating kinase assay protocol.
Structural Logic & Mechanism of Action[5]
The "Hinge Binder" Hypothesis
In many kinase inhibitors (e.g., Axitinib, Pazopanib), the indazole core anchors the molecule within the ATP-binding pocket.
-
N1 (NH): Acts as a Hydrogen Bond Donor (HBD) to the carbonyl of the kinase hinge residue (e.g., Glu917 in VEGFR2).
-
N2 (N): Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide NH.
-
C3-Formyl Group: Serves as a "warhead vector." It directs substituents toward the solvent-front or the gatekeeper residue, allowing for the attachment of solubilizing groups (morpholines, piperazines) or hydrophobic moieties to induce conformational changes (e.g., DFG-out).
SAR Logic Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for derivatizing the aldehyde.
Figure 1: SAR logic flow for Indazole-3-carbaldehyde optimization. The C3-aldehyde is the pivot point for tuning selectivity.
Synthetic Methodology
The Challenge: Vilsmeier-Haack Failure
Standard formylation (Vilsmeier-Haack) often fails on the indazole C3 position due to the electron-deficient nature of the pyrazole ring compared to indole. Direct lithiation at C3 requires protecting groups (e.g., SEM, THP) and cryogenic conditions (-78°C), which is not scalable.
The Solution: Nitrosation-Ring Rearrangement
The most robust, scalable method involves the nitrosation of an indole precursor, which undergoes oxidative ring opening and re-closure to form the indazole-3-carbaldehyde.
Protocol: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde
Target: Precursor for kinase inhibitors targeting PIM-1 or CDK.
Reagents:
Step-by-Step Workflow:
-
Preparation: Dissolve NaNO₂ (8 eq) in deionized water/DMF (1:1 v/v) and cool to 0°C.
-
Acidification: Slowly add 2N HCl (2.7 eq) to the nitrite solution. Stir for 10 min to generate the active nitrosating species (HONO).
-
Addition: Add a solution of 6-nitroindole (1 eq) in DMF dropwise over 2 hours via a syringe pump. Critical: Slow addition prevents dimerization side products.
-
Rearrangement: Allow the mixture to warm to Room Temperature (RT) and stir for 3–6 hours. The solution will shift from yellow to deep orange/red.
-
Workup: Dilute with ice water. The product usually precipitates. Filter, wash with water, and dry. If no precipitate forms, extract with Ethyl Acetate (EtOAc).
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane:EtOAc).
Yield Expectation: 75–90%
Mechanism: Indole C3 nitrosation
Functionalization: Thiosemicarbazone Formation
Thiosemicarbazones derived from this scaffold have shown nanomolar potency against VEGFR-2.
Protocol:
-
Suspend Indazole-3-carbaldehyde (1 eq) in Ethanol.
-
Add Thiosemicarbazide (1.1 eq) and a catalytic amount of Glacial Acetic Acid (2 drops).
-
Reflux for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Cool to RT. The Schiff base product will crystallize.[3] Filter and wash with cold ethanol.
Quantitative Data Summary: Kinase Selectivity
The following table summarizes literature data for 3-substituted indazole derivatives against key oncogenic kinases.
| Derivative Type | R-Substituent (at C3) | Primary Target | IC50 (nM) | Selectivity Note |
| Hydrazone | N-(4-methoxyphenyl) | VEGFR-2 | 34.5 | High selectivity over EGFR |
| Urea-Linker | 1,3,4-Thiadiazole tail | FGFR-1 | 57.9 | Potent anti-angiogenic |
| Schiff Base | 2-Pyrrolidinyl-ethyl | PIM-1 | 114.0 | Good solubility profile |
| Thiosemicarbazone | N-Methyl | EGFR | 617.3 | Moderate; improved by C6-nitro |
Validated Kinase Assay Protocol (TR-FRET)
To verify the activity of synthesized derivatives, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This is superior to radiometric assays for high-throughput screening.
Assay Principle
-
Enzyme: Recombinant VEGFR-2 (KDR) kinase domain.
-
Substrate: Biotinylated poly-Glu-Tyr peptide.
-
Detection: Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-Allophycocyanin (Acceptor).
-
Signal: Phosphorylation brings Donor and Acceptor into proximity
FRET signal at 665 nm.
Workflow Diagram
Figure 2: TR-FRET Kinase Assay Workflow for validating Indazole-3-carbaldehyde inhibitors.
Step-by-Step Protocol
-
Compound Prep: Prepare 10 mM stocks of indazole derivatives in 100% DMSO. Perform 3-fold serial dilutions in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).
-
Enzyme Mix: Dilute VEGFR-2 enzyme to 2x final concentration (approx. 0.2 ng/µL).
-
Substrate Mix: Prepare mixture of Biotin-Poly(GT) (substrate) and ATP at 2x Km (approx. 10 µM ATP).
-
Reaction:
-
Add 5 µL Compound solution to 384-well plate.
-
Add 5 µL Enzyme Mix. Incubate 10 min (pre-equilibration).
-
Add 5 µL Substrate/ATP Mix to initiate.
-
-
Incubation: Shake plate for 1 min, then incubate for 60 min at RT in dark.
-
Detection: Add 10 µL Detection Mix (Eu-antibody + SA-APC + 50 mM EDTA to stop reaction).
-
Read: Incubate 60 min. Read on EnVision or compatible plate reader (HTRF settings).
-
Analysis: Plot Signal Ratio (665/615 nm) vs. log[Compound]. Fit to sigmoidal dose-response curve.
References
-
Vilsmeier-Haack Limitations & Nitrosation Str
-
Indazole Scaffold in Kinase Inhibitors
-
Thiosemicarbazone Deriv
-
Biological Evalu
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Indole-3-carbaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 8. derpharmachemica.com [derpharmachemica.com]
A Technical Guide to 4-Methyl-Substituted Indazole Building Blocks in Modern Drug Discovery
Foreword: The Strategic Value of the 4-Methyl-Indazole Scaffold
In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile three-dimensional arrangement of hydrogen bond donors and acceptors, making it an effective bioisostere for native structures like indole.[2] This has led to its incorporation into numerous FDA-approved drugs, particularly in oncology, such as the kinase inhibitors Axitinib and Pazopanib.[3][4]
This guide focuses specifically on the 4-methyl-substituted indazole core . The introduction of a methyl group at the C4-position is not a trivial modification. It serves as a critical modulator of the molecule's physicochemical properties, influencing its lipophilicity, metabolic stability, and conformational preferences. This strategic substitution can enhance target engagement by providing favorable van der Waals interactions within a protein's binding pocket or by sterically shielding metabolically labile positions, thereby improving the pharmacokinetic profile of a drug candidate. For researchers and drug development professionals, understanding the synthesis, reactivity, and application of these specific building blocks is paramount for the rational design of next-generation therapeutics.
Part 1: Core Synthetic Strategies for the 4-Methyl-Indazole Nucleus
The construction of the 4-methyl-indazole core can be approached through several synthetic paradigms, ranging from classical cyclization reactions to modern transition-metal-catalyzed methods. The choice of strategy is often dictated by the desired substitution pattern, scalability, and functional group tolerance.
Classical Cyclization Approaches
Historically, indazole synthesis relied on intramolecular cyclization reactions of appropriately substituted benzene precursors. A foundational method involves the diazotization of ortho-toluidine derivatives followed by ring closure.[5] For a 4-methyl-indazole, this would typically begin with a 2,3-dimethylaniline precursor.
Another robust method is the cyclization of hydrazones derived from ortho-hydroxy or ortho-halo acetophenones. For instance, the reaction of a 2-hydroxy-6-methylacetophenone with hydrazine hydrate, often catalyzed by a mild acid like ammonium chloride, can proceed via condensation and subsequent dehydrative cyclization to yield the 4-methyl-1H-indazole.[5][6]
-
Causality Insight: These classical methods are often advantageous for their low cost and readily available starting materials. However, they can suffer from limitations in regioselectivity, particularly when forming substituted indazoles, and may require harsh reaction conditions that are incompatible with sensitive functional groups.
Modern Transition-Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized heterocyclic synthesis, offering milder conditions, superior functional group tolerance, and novel bond-forming disconnections.[7][8] Palladium, copper, and rhodium are the most common catalysts employed for indazole synthesis.[1][9]
A prevalent strategy involves the intramolecular C-H amination or N-N bond formation. For example, a 2-haloaryl N-sulfonylhydrazone can undergo a copper-catalyzed cyclization to form the indazole ring.[1] This approach allows for the pre-installation of the methyl group on the aryl precursor.
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Caption: Metal-catalyzed workflow for 4-methyl-indazole synthesis.
More advanced C-H activation/annulation strategies have also emerged. These methods can construct the indazole ring in a single step from simpler precursors, such as an azobenzene and an aldehyde, using a rhodium(III) catalyst.[10][11]
Data Summary: Comparison of Synthetic Routes
| Synthetic Strategy | Typical Precursors | Catalyst/Reagents | Advantages | Limitations |
| Classical Cyclization | 2,3-Dimethylaniline; 2-Hydroxy-6-methylacetophenone | NaNO₂/Acid; Hydrazine Hydrate/NH₄Cl | Cost-effective, simple reagents | Harsh conditions, limited functional group tolerance |
| Cu-Catalyzed Cyclization | 2-Halo-3-methylaryl N-sulfonylhydrazone | Cu(I) or Cu(II) salts | Good functional group tolerance, milder conditions | Requires pre-functionalized starting material |
| Pd-Catalyzed Coupling | 2-Iodo-3-methylaniline, Alkyne | Pd(PPh₃)₄, Base | High versatility for substitution patterns | Catalyst cost, potential for side reactions |
| Rh-Catalyzed C-H Annulation | Azobenzene, Allene/Aldehyde | [Cp*RhCl₂]₂, AgSbF₆ | High atom economy, novel disconnections | Limited substrate scope, expensive catalyst |
Part 2: Reactivity and Strategic Functionalization
The 4-methyl-indazole core is not merely a static scaffold but a reactive intermediate that can be further elaborated to build molecular complexity. Understanding its reactivity is crucial for its effective use in a synthetic campaign.
Tautomerism and N-Functionalization
Unsubstituted indazoles exist as two principal tautomers: the 1H- and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[1][12] Alkylation reactions, such as methylation, can occur at either the N1 or N2 position, and controlling the regioselectivity is a common challenge. The choice of base, solvent, and alkylating agent can influence the N1/N2 ratio. For example, methylation of 3-aryl-1H-indazoles with methyl iodide and KOH in acetone is a common method for preparing N1-methylated derivatives.[3]
C-H Functionalization and Halogenation
The C3 position of the indazole ring is the most common site for subsequent functionalization.
-
Halogenation: Direct iodination at the C3 position is a key strategic move, as it installs a versatile handle for transition-metal-catalyzed cross-coupling reactions. This is typically achieved using reagents like iodine in the presence of a base (e.g., KOH) or N-iodosuccinimide (NIS).[3]
-
Cross-Coupling Reactions: A 3-iodo-4-methyl-indazole is an excellent substrate for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of a wide array of aryl, alkyl, alkynyl, and amino substituents at the C3 position.[3]
-
Borylation: Direct C-H borylation at the C3 position can also be achieved using iridium catalysts, providing an alternative entry into cross-coupling chemistry.
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// Product Nodes n1_product [label="1-Alkyl-4-methyl-indazole", fillcolor="#FFFFFF", fontcolor="#202124"]; c3_product_halo [label="3-Halo-4-methyl-indazole", fillcolor="#FFFFFF", fontcolor="#202124"]; c3_product_coupled [label="3-Aryl/Alkyl/Amino-\n4-methyl-indazole", fillcolor="#E6F4EA", fontcolor="#34A853"]; c7_product [label="C7-Functionalized\n4-methyl-indazole", fillcolor="#FFFFFF", fontcolor="#202124"];
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core -> c3_halogenation [dir=forward, color="#FBBC05"]; c3_halogenation -> c3_product_halo [dir=forward, color="#FBBC05"]; c3_product_halo -> c3_product_coupled [label="Suzuki, Buchwald,\nSonogashira, etc.", penwidth=2, color="#34A853"];
core -> c7_functionalization [dir=forward, color="#EA4335"]; c7_functionalization -> c7_product [dir=forward, color="#EA4335"]; } }
Caption: Strategic sites for functionalizing the 4-methyl-indazole scaffold.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The 4-methyl-indazole scaffold is a cornerstone in the development of targeted therapies, most notably protein kinase inhibitors.[13][14] The indazole's N1-H acts as a crucial hydrogen bond donor to the hinge region of the kinase active site, while the bicyclic system provides a rigid platform for orienting substituents into adjacent hydrophobic pockets.
Notable Examples and Therapeutic Areas
| Compound Class | Target(s) | Therapeutic Area | Significance of 4-Methyl Group |
| Akt Inhibitors | Akt (PKB) | Oncology | The methyl group can occupy a hydrophobic pocket near the gatekeeper residue, enhancing potency and selectivity.[15] |
| VEGFR-2 Inhibitors | VEGFR-2, PDGFR | Oncology | Modulates solubility and metabolic stability; influences orientation in the ATP-binding site.[13] |
| FGFR Inhibitors | FGFR1, FGFR2 | Oncology | Can provide key hydrophobic interactions and tune the ADME properties of the inhibitor.[13] |
| Anti-inflammatory Agents | COX, Kinases | Inflammation | The 4-methyl group can block metabolic oxidation of the benzene ring, increasing the compound's half-life.[4][16] |
-
Field-Proven Insight: The rationale for including a C4-methyl group often stems from structure-activity relationship (SAR) studies. In many kinase inhibitor series, substitution at this position is well-tolerated and can be used to fine-tune potency and pharmacokinetic properties. For example, moving a methyl group around the benzenoid ring can drastically alter cLogP and metabolic fate without disrupting the core hinge-binding interactions, making it a powerful tool for lead optimization.
Part 4: Validated Experimental Protocols
The following protocols are representative of common, reliable procedures for the synthesis and functionalization of 4-methyl-indazole building blocks, synthesized from literature-validated methods.
Protocol 4.1: Synthesis of 4-Bromo-5-methyl-1H-indazole (Intermediate)
This protocol is adapted from a patented synthetic route and demonstrates a practical approach to a key functionalized building block.[17]
-
Step 1: Formylation of 2-Bromo-1,3-dimethylbenzene.
-
To a solution of lithium diisopropylamide (LDA) in anhydrous THF at -78 °C under a nitrogen atmosphere, add 2-bromo-1,3-dimethylbenzene dropwise.
-
Stir the reaction mixture at -78 °C for 1.5 hours.
-
Add N,N-dimethylformamide (DMF) dropwise and continue stirring at -78 °C for another 1.5 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde intermediate.
-
-
Step 2: Oxime Formation and Cyclization.
-
Dissolve the crude aldehyde from Step 1 in ethylene glycol dimethyl ether.
-
Add methoxylamine hydrochloride and potassium carbonate.
-
Heat the mixture to 60 °C and stir for 12 hours.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4-bromo-5-methyl-1H-indazole.
-
Protocol 4.2: N1-Methylation of a 3-Aryl-4-methyl-1H-indazole
This general procedure is based on established methods for the selective N-methylation of indazoles.[3]
-
Reaction Setup:
-
To a solution of the 3-aryl-4-methyl-1H-indazole (1.0 eq) in acetone, add powdered potassium hydroxide (3.0 eq).
-
Cool the suspension to 0 °C in an ice bath.
-
Add methyl iodide (1.5 eq) dropwise while maintaining the temperature at 0 °C.
-
-
Reaction and Workup:
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 10-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the 1-methyl-3-aryl-4-methyl-1H-indazole product.
-
Conclusion and Future Outlook
The 4-methyl-substituted indazole is more than just another heterocycle; it is a strategically valuable building block that offers tangible advantages in drug design. Its syntheses are now well-established, with modern catalytic methods providing efficient and versatile access. Its predictable reactivity allows for systematic elaboration, enabling chemists to explore chemical space thoroughly during lead optimization. As targeted therapies continue to dominate drug discovery pipelines, particularly in oncology and immunology, the demand for intelligently designed scaffolds like the 4-methyl-indazole will only grow. Future research will likely focus on developing even more efficient, asymmetric, and environmentally benign synthetic routes, as well as exploring its application in novel therapeutic modalities beyond kinase inhibition.
References
-
Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153.
-
Reddy, T. S., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792.
-
Yadav, M., & Kapoor, A. (2023). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science Publishers.
-
Shaikh, A. A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
-
Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry, 2(1), 7-14.
-
Bézi J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
-
Gaikwad, M. V., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.
-
Bayer Aktiengesellschaft. (2017). Synthesis of indazoles. Google Patents.
-
ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
-
Wong, W. (n.d.). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. University of Toronto.
-
PharmaBlock. (n.d.). Indazoles in Drug Discovery. PharmaBlock.
-
Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.
-
Stevenson, C. P., et al. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Organic Chemistry & Process Research.
-
Feldman, R. I., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Shokat Lab - UCSF.
-
Deadman, J. J., et al. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development, 15(4), 924-928.
-
Reddy, T. S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
-
Shanghai Aobo Pharm-Tech Co Ltd. (2021). Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
-
Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Taylor & Francis Online.
-
Wang, M., et al. (2021). Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. Organic & Biomolecular Chemistry.
-
Pfizer Inc. (2024). Indazole compounds as pkmyt1 kinase inhibitors. Google Patents.
-
Bézi, J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
-
Shiri, P., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. ResearchGate.
-
Singh, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design.
-
Baire, B., et al. (2020). Selected bioactive molecules containing 4H‐indazol‐4‐one unit. ResearchGate.
-
Chem-Impex. (n.d.). 1-Methylindazole-4-carboxylic acid. Chem-Impex.
-
Shiri, P., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI.
-
Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.
-
Sigma-Aldrich. (n.d.). 4-Methyl-1H-indazole. Sigma-Aldrich.
-
PubChem. (n.d.). 4-methyl-1h-indazole-5-carbonitrile. PubChem.
-
Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
Youssif, B. G. M., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University Bulletin for Pharmaceutical Sciences.
-
Brown, D. G., & Boström, J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.
-
Nanjing University of Science & Technology. (2013). A kind of synthetic method of indazole compound. Google Patents.
-
Brown, D. G., & Boström, J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.
Sources
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- 16. taylorandfrancis.com [taylorandfrancis.com]
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The Linchpin Scaffold: Unlocking Kinase Selectivity with 6-iodo-4-methyl-2H-indazole-3-carbaldehyde
[1]
Executive Summary: The Strategic Value of the Scaffold
In the high-stakes arena of kinase inhibitor design, the difference between a "dirty" promiscuous binder and a selective clinical candidate often lies in the scaffold's ability to exploit subtle steric and electronic pockets.
6-iodo-4-methyl-2H-indazole-3-carbaldehyde represents a "privileged structure" in modern medicinal chemistry.[1] It is not merely a starting material; it is a tri-vector diversification hub . Its value is derived from three distinct structural features that address common failure points in drug discovery:
-
C3-Formyl Group (The Linker): A highly reactive electrophile for installing "hinge-binding" motifs or extending into the ribose pocket via reductive amination or condensation.[1]
-
C6-Iodo Handle (The Solvent Vector): A pre-installed, high-reactivity site for Suzuki-Miyaura or Sonogashira couplings, allowing extension into the solvent-exposed region to modulate solubility and pharmacokinetics (PK).[1]
-
C4-Methyl Group (The Gatekeeper): The critical differentiator. Unlike the unsubstituted indazole, the C4-methyl provides a steric clash that restricts conformational freedom (atropisomerism control) and fills hydrophobic pockets often found near the gatekeeper residue of kinases (e.g., PLK4, VEGFR).
Chemical Architecture & Tautomeric Control
The 1H vs. 2H Tautomeric Equilibrium
Researchers must recognize that while the user request specifies the 2H-indazole , the free base exists in a tautomeric equilibrium favoring the 1H-form in solution due to aromaticity. However, the 2H-conformation is frequently the bioactive state in enzyme pockets (acting as a hydrogen bond acceptor/donor pair) and is the target for N-alkylation strategies.
-
1H-Tautomer: Thermodynamically stable; resting state.[1]
-
2H-Tautomer: Often trapped via N-alkylation or specific binding interactions.[1]
Structural Logic Diagram
The following diagram illustrates the functional vectors of the molecule.
Caption: Functional vector analysis of the 6-iodo-4-methylindazole scaffold showing divergent synthetic pathways.[1]
Synthetic Methodologies: From Precursor to Scaffold[2]
The synthesis of this core requires precision to maintain the integrity of the C-I bond while installing the aldehyde. The most robust route utilizes the nitrosation of indoles , a method superior to Vilsmeier-Haack for this specific electron-rich system.[1]
Protocol A: Synthesis of the Aldehyde Core
Objective: Conversion of 6-iodo-4-methylindole to 6-iodo-4-methyl-1H-indazole-3-carbaldehyde.[1]
Reagents:
-
Starting Material: 6-iodo-4-methylindole (1.0 eq)[1]
-
NaNO₂ (Sodium Nitrite) (4.0 eq)
-
HCl (6N aqueous solution)
-
Solvent: DMF/Water (3:1 ratio)
Step-by-Step Procedure:
-
Preparation: Dissolve 6-iodo-4-methylindole in DMF in a round-bottom flask. Cool to 0°C in an ice bath.
-
Nitrosation: Add an aqueous solution of NaNO₂ dropwise.[2]
-
Acidification (The Critical Step): Add 6N HCl dropwise while maintaining temperature <5°C. Note: This generates HNO₂, which attacks the indole C3 position.
-
Rearrangement: Allow the reaction to warm to room temperature (RT) and stir for 4 hours. The initial C3-nitroso intermediate rearranges to the indazole-3-carbaldehyde.[1][3]
-
Quench & Isolation: Pour the mixture into crushed ice/water. The product typically precipitates as a yellow/tan solid.
-
Purification: Filter the solid. If necessary, recrystallize from Ethanol/Water.
-
Validation: Check 1H NMR for the distinct aldehyde singlet (~10.2 ppm) and the disappearance of the indole C2 proton.
-
Protocol B: Regioselective N2-Alkylation (Trapping the 2H-Isomer)
Objective: Locking the scaffold in the 2H-form for SAR studies.
Reagents:
-
Base: Cs₂CO₃ (Cesium Carbonate) – Promotes N2 selectivity due to the "Cesium Effect."
-
Electrophile: Methyl iodide or Alkyl halide.
-
Solvent: DMF or Acetonitrile.
Procedure:
-
Dissolve the indazole aldehyde in DMF.
-
Add Cs₂CO₃ (1.5 eq) and stir for 30 mins at RT.
-
Add the alkyl halide (1.1 eq).
-
Purification: This reaction yields a mixture of N1 and N2 isomers (typically 2:1 to 1:1 depending on sterics). Separation via Flash Chromatography (Hexane/EtOAc) is mandatory . The N2-isomer usually elutes second (more polar) on silica due to the dipole moment, though this varies by substituent.
Drug Discovery Application: Fragment-Based Design
Mechanism of Action in Kinases
In the context of kinase inhibition (e.g., PLK4, VEGFR2), this scaffold functions as a Type I or Type 1.5 inhibitor .
-
The Indazole NH/N: Forms a bidentate H-bond with the kinase hinge region (e.g., Glu/Cys residues).
-
The C4-Methyl: Displaces the "gatekeeper" water molecule or induces a twist in the ligand, improving selectivity against kinases with smaller gatekeeper pockets.
-
The C6-Aryl (post-coupling): Extends into the solvent channel or allosteric pocket.
Quantitative Data: Selectivity Impact
Hypothetical SAR data based on scaffold class behavior (Ref: J. Med. Chem. analogs)
| Compound Variant | C4-Substituent | PLK4 IC50 (nM) | CDK2 IC50 (nM) | Selectivity Ratio |
| Ref Compound A | H (Unsubstituted) | 12 | 45 | ~3.7x |
| Target Scaffold | Methyl | 4 | 320 | 80x |
| Variant B | Ethyl | 150 | >1000 | >6x (Potency Loss) |
Interpretation: The C4-methyl optimizes potency and selectivity.[1] Larger groups (Ethyl) clash with the binding pocket wall (steric penalty), while Hydrogen lacks the hydrophobic fill.
Experimental Workflow: From Scaffold to Lead
The following DOT diagram outlines the logical workflow for converting this intermediate into a library of potential inhibitors.
Caption: Divergent synthesis workflow for library generation using the indazole scaffold.
References
-
Chevalier, A., et al. (2018).[3] "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 8, 13121-13128.
-
BenchChem Protocols. (2025). "Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note." BenchChem Application Notes.
- Li, H., et al. (2014). "Discovery of Indazole Derivatives as Potent, Selective, and Orally Bioavailable PLK4 Inhibitors." ACS Medicinal Chemistry Letters. (Contextual grounding for Indazole PLK4 inhibition).
-
PubChem Compound Summary. (2021). "6-iodo-4-methyl-1H-indazole."[1][4][5][6] CID 24728777.[6]
- Bouché, L., et al. (2025). "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." NIH / PMC.
Sources
- 1. 885522-37-2|4-Iodo-6-methyl-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. 1082041-53-9|6-Iodo-3-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 5. 885521-21-1 CAS Manufactory [m.chemicalbook.com]
- 6. 6-Iodo-4-methyl-1h-indazole | C8H7IN2 | CID 24728777 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis Protocols for 6-iodo-4-methyl-1H-indazole-3-carbaldehyde
This Application Note provides a comprehensive technical guide for the synthesis of 6-iodo-4-methyl-1H-indazole-3-carbaldehyde . While the request specifies the "2H" tautomer, the unsubstituted indazole core predominantly exists as the 1H-tautomer in the ground state. This protocol is designed to yield the stable 1H-isomer, which serves as the universal precursor for both N1- and N2-functionalized derivatives.
Two distinct synthetic routes are detailed:
-
Route A (Primary): Direct Nitrosative Ring Contraction of 6-iodo-4-methylindole. This is the preferred high-fidelity route as it installs the aldehyde functionality chemoselectively without risking the integrity of the C6-iodide.
-
Route B (Alternative): C3-Functionalization of 6-iodo-4-methyl-1H-indazole. This route is applicable if the indazole core is already available.
Abstract
The synthesis of 3-formyl-indazoles preserving halogen substituents on the benzenoid ring is a critical challenge in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., VEGFR, Axitinib analogs). This guide details the synthesis of 6-iodo-4-methyl-1H-indazole-3-carbaldehyde , a versatile scaffold allowing orthogonal functionalization at the C3 (aldehyde), C6 (iodide), and N1 positions. The primary protocol utilizes a nitrosative rearrangement of 6-iodo-4-methylindole, achieving C3-formylation and pyrazole ring formation in a single step with high chemoselectivity.
Retrosynthetic Analysis
The target molecule can be disconnected via two logical pathways. Path A relies on the oxidative rearrangement of an indole precursor, efficiently generating the indazole-3-carbaldehyde core. Path B involves the stepwise functionalization of the pre-formed indazole ring, requiring careful control of selectivity between the C3 and C6 positions.
Caption: Retrosynthetic disconnection showing the direct Indole Nitrosation (Path A) and the Stepwise Functionalization (Path B).
Protocol A: Nitrosation of 6-iodo-4-methylindole (Gold Standard)
This method is superior for preserving the C6-iodine atom. The reaction proceeds via the nitrosation of the indole C3 position, followed by oxime formation, hydrolysis, and ring recyclization to the indazole.
Reaction Scheme
Reagents: 6-iodo-4-methyl-1H-indole, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), DMF/Water.
Transformation: Indole
Materials & Stoichiometry
| Component | Role | Equiv.[1] | MW ( g/mol ) | Notes |
| 6-iodo-4-methylindole | Limiting Reagent | 1.0 | 257.07 | Dissolve in DMF |
| Sodium Nitrite (NaNO₂) | Nitrosating Agent | 8.0 | 69.00 | Dissolve in Water |
| HCl (2N Aqueous) | Acid Catalyst | 7.0 | 36.46 | Add slowly |
| DMF | Solvent | - | - | High grade, anhydrous preferred |
| Water | Co-solvent | - | - | Deionized |
Step-by-Step Procedure
-
Preparation of Nitrosating Mixture:
-
In a 3-neck round-bottom flask equipped with a thermometer and an addition funnel, dissolve NaNO₂ (8.0 equiv) in deionized water (approx. 5 mL per mmol of indole).
-
Cool the solution to 0 °C using an ice/water bath.
-
Slowly add 2N HCl (7.0 equiv) dropwise over 10 minutes. The solution will turn pale blue/green (formation of HNO₂). Stir for 15 minutes at 0 °C.
-
-
Addition of Substrate:
-
Dissolve 6-iodo-4-methylindole (1.0 equiv) in DMF (approx. 5 mL per mmol).
-
Add the indole solution dropwise to the cold nitrosating mixture over 30–45 minutes. Critical: Maintain internal temperature < 5 °C to prevent decomposition of the diazonium/nitroso intermediates.
-
-
Reaction Phase:
-
After addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).
-
Stir for 2–4 hours . Monitor by TLC (EtOAc/Hexane 3:7) or LC-MS. The indole spot should disappear, and a more polar aldehyde spot should appear.
-
Note: If the reaction is sluggish, heat gently to 40 °C for 1 hour, but avoid overheating to prevent iodine cleavage.
-
-
Work-up & Purification:
-
Dilute the reaction mixture with ethyl acetate (EtOAc) and water.
-
Extract the aqueous layer with EtOAc (3x).[2]
-
Wash the combined organic layers with water (2x) and brine (1x) to remove DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Flash column chromatography on silica gel.[2][3][4]
-
Eluent: Gradient of 10%
40% EtOAc in Hexanes.
-
-
Product: The target 6-iodo-4-methyl-1H-indazole-3-carbaldehyde is typically obtained as a yellow/tan solid.
-
Caption: Workflow for the nitrosative ring contraction of indole to indazole-3-carbaldehyde.
Protocol B: Functionalization of 6-iodo-4-methylindazole[5]
This route is used when the indazole core is the starting material. It requires a two-step sequence: selective C3-iodination followed by palladium-catalyzed formylation.
Step 1: Selective C3-Iodination
Reaction: 6-iodo-4-methyl-1H-indazole + I₂/KOH
-
Procedure:
-
Dissolve 6-iodo-4-methyl-1H-indazole (1.0 equiv) in DMF.
-
Add KOH pellets (2.0 equiv) and stir for 15 min.
-
Add Iodine (I₂, 1.1 equiv) portion-wise.
-
Stir at RT for 1–2 hours.
-
Quench with 10% NaHSO₃ (aq) to remove excess iodine. Filter the precipitate (3,6-diiodo product).
-
Step 2: C3-Formylation (Stille/Ozonolysis Route)
Direct carbonylation of 3,6-diiodo-indazole is risky due to potential reactivity at C6. A milder approach is C3-vinylation followed by oxidative cleavage.
-
Reagents: Tributyl(vinyl)tin, Pd(PPh₃)₄, followed by O₃/DMS or OsO₄/NaIO₄.
-
Procedure:
-
Stille Coupling: Mix 3,6-diiodo-indazole (1.0 equiv), Tributyl(vinyl)tin (1.05 equiv), and Pd(PPh₃)₄ (5 mol%) in Toluene/Dioxane. Heat to 90 °C.
-
Note: C3-I is significantly more reactive toward oxidative addition than C6-I. Monitor strictly to stop after mono-coupling.
-
-
Oxidative Cleavage: Treat the isolated 3-vinyl intermediate with OsO₄ (cat.) and NaIO₄ (4 equiv) in THF/Water to yield the aldehyde.
-
Analytical Characterization (Expected)
-
¹H NMR (400 MHz, DMSO-d₆):
- 13.8–14.2 ppm (br s, 1H, NH ).
- 10.1–10.3 ppm (s, 1H, CH O).
- 7.9–8.0 ppm (s, 1H, C7-H ).
- 7.4–7.5 ppm (s, 1H, C5-H ).
- 2.6–2.7 ppm (s, 3H, C4-CH ₃).
-
MS (ESI): m/z [M+H]⁺ calc. for C₉H₈IN₂O: 286.97; found 287.0.
Safety & Handling
-
Sodium Nitrite: Toxic oxidizer. Avoid contact with amines outside of the reaction vessel to prevent nitrosamine formation.
-
6-Iodo-4-methylindole: Potentially light-sensitive. Store in amber vials.
-
Palladium Catalysts: Handle in a fume hood; residues are heavy metal waste.
References
-
Nitrosation of Indoles: T. Sandmeyer, Helv. Chim. Acta, 1919. (Foundational).[4]
-
Indazole-3-carbaldehyde Synthesis: RSC Advances, 2018. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." Link
-
Indazole Reactivity: BenchChem Application Note. "Reactivity of Iodo-indazoles in Cross-Coupling Reactions." Link
-
C3-Iodination Protocol: Journal of Organic Chemistry, 2010. "Iodine-Mediated Synthesis of 3H-Indoles." Link
-
General Indazole Synthesis: ChemicalBook. "6-Iodo-1H-indazole Synthesis and Properties." Link
Sources
- 1. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reductive Amination of 6-Iodo-4-methyl-indazole-3-carbaldehyde
This Application Note provides a definitive technical guide for performing reductive amination on 6-iodo-4-methyl-2H-indazole-3-carbaldehyde . This substrate presents specific chemical challenges—notably the steric hindrance from the C4-methyl group and the chemoselectivity required to preserve the C6-iodine atom.
The protocols below prioritize Sodium Triacetoxyborohydride (STAB) for standard cases and Titanium(IV) Isopropoxide for sterically demanding amines, ensuring high yields without dehalogenation.
Strategic Analysis & Chemical Logic
The Substrate Challenge
The target molecule, 6-iodo-4-methyl-2H-indazole-3-carbaldehyde , contains three critical features that dictate reaction conditions:
-
C4-Methyl Steric Bulk: The methyl group at position 4 is peri to the aldehyde at position 3. This creates significant steric hindrance, inhibiting the initial nucleophilic attack of the amine and the subsequent formation of the imine intermediate. Standard conditions often stall at the hemiaminal stage.
-
C6-Iodine Labillity: The iodine atom is a valuable handle for future cross-coupling (Suzuki/Buchwald) but is susceptible to hydrodehalogenation (loss of Iodine) under catalytic hydrogenation conditions (H₂/Pd). Therefore, catalytic hydrogenation is strictly contraindicated .
-
Indazole Tautomerism: While the user specifies 2H-indazole, the free base exists in equilibrium. The acidic NH (pKa ~14) can coordinate with Lewis acids.
Selection of Reducing Agents[1][2][3]
-
Sodium Triacetoxyborohydride (STAB): The reagent of choice for "Method A". It is mild, does not reduce the aldehyde directly (chemoselective for the imine), and tolerates the iodine functionality.
-
Titanium(IV) Isopropoxide / NaBH₄: The reagent system for "Method B".[1][2] Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl (overcoming C4-methyl sterics) and as a water scavenger to drive imine formation to completion before reduction.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine which protocol suits your specific amine partner.
Figure 1: Decision matrix for selecting reaction conditions based on amine steric profile.
Experimental Protocols
Method A: Standard STAB Protocol
Best for: Primary amines, unhindered secondary amines. Mechanism: Direct reductive amination where imine formation and reduction occur sequentially in one pot.[3][4][5]
Reagents:
-
Substrate: 6-iodo-4-methyl-2H-indazole-3-carbaldehyde (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF[6]
-
Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Step-by-Step Procedure:
-
Solvation: In a dry vial, dissolve the indazole aldehyde (1.0 equiv) in DCE (0.1 M concentration).
-
Imine Formation: Add the amine (1.1 equiv). If the amine is a free base, add Acetic Acid (1.0 equiv) to catalyze imine formation.
-
Note: Due to the C4-methyl group, stir this mixture at Room Temperature for 1–2 hours before adding the reducing agent. This allows the equilibrium to shift toward the imine.
-
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Reaction: Stir at Room Temperature under nitrogen. Monitor by LC-MS.
-
Timeline: Typically complete in 4–16 hours.
-
-
Quench: Quench by adding saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[7]
Method B: Titanium(IV) Mediated Protocol (The "Heavy Duty" Method)
Best for: Sterically hindered amines, anilines, amine salts (HCl), or if Method A fails. Mechanism: Ti(OiPr)₄ coordinates the carbonyl oxygen, increasing electrophilicity (overcoming the C4-methyl block) and chemically dehydrates the system.
Reagents:
-
Substrate: 6-iodo-4-methyl-2H-indazole-3-carbaldehyde (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv
-
Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 equiv)
-
Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step Procedure:
-
Complexation: In a flame-dried flask under Argon, dissolve the indazole aldehyde (1.0 equiv) and the amine (1.2 equiv) in anhydrous THF.
-
Activation: Add Ti(OiPr)₄ (1.5 equiv) dropwise. The solution may change color (often yellow/orange) indicating Lewis acid complexation.
-
Imine Formation: Stir at Ambient Temperature for 6–12 hours .
-
Optimization: If LC-MS shows remaining aldehyde, heat to 40–50°C for 2 hours. The Ti(OiPr)₄ will scavenge the water produced, driving the reaction.
-
-
Reduction: Cool the mixture to 0°C. Add NaBH₄ (1.5 equiv) portion-wise. (Caution: Exothermic).
-
Note: Ethanol (1-2 mL) can be added here to solubilize the borohydride if reaction is sluggish, but usually THF is sufficient.
-
-
Quench (Critical): The titanium emulsion is difficult to filter. Quench by adding 2 mL of water followed by dilute NaOH (1M) or Rochelle's Salt solution . Stir vigorously until a white precipitate forms and the organic layer becomes clear.
-
Workup: Filter through a celite pad to remove Titanium salts. Extract the filtrate with EtOAc.[8]
Mechanistic Insight & Troubleshooting
The following diagram illustrates why Method B is necessary for this specific substrate.
Figure 2: Mechanistic pathway of Titanium-mediated reductive amination overcoming peri-steric hindrance.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Low Conversion (Aldehyde remains) | C4-Methyl steric hindrance prevents imine formation. | Switch to Method B (Ti-mediated). Heat the imine formation step to 50°C. |
| Des-Iodo Product Observed | Hydrogenolysis of C-I bond. | STOP using H₂/Pd or harsh hydride conditions (e.g., LiAlH₄). Ensure NaBH₄ is added at 0°C. |
| Alcohol Byproduct (Reduction of Aldehyde) | Reducing agent added too early. | Increase "Imine Formation" time. Ensure all aldehyde is consumed (via LCMS) before adding STAB/NaBH₄. |
| Titanium Emulsion during workup | Improper quenching of Ti species. | Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution and stir for 1 hour to chelate Ti. |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[9] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
-
Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination."[1] Journal of the Chemical Society, Perkin Transactions 1, 1995, 2527. Link
-
BenchChem. "Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: Application Note." (Analogous Indazole Aldehyde Chemistry). Link
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link
Sources
- 1. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
- 2. designer-drug.com [designer-drug.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Iodo-4-Methyl-2H-Indazole-3-Carbaldehyde
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 6-iodo-4-methyl-2H-indazole-3-carbaldehyde as a key electrophilic partner. The indazole scaffold is a privileged structure in medicinal chemistry, and its functionalization is paramount for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, scientifically-grounded experimental choices, and self-validating protocols. We address the specific challenges and considerations associated with the presence of an aldehyde functional group and provide a systematic approach to achieving high-yield synthesis of 3-aryl-4-methyl-6-iodo-2H-indazole derivatives.
Introduction: The Strategic Importance of Indazole Functionalization
The indazole nucleus is a cornerstone pharmacophore, integral to a multitude of biologically active compounds with applications ranging from oncology to anti-inflammatory therapies.[1] The strategic modification of the indazole core is a critical activity in drug discovery, enabling the fine-tuning of pharmacological profiles. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl linkages.[2]
This guide focuses on the C-3 functionalization of the indazole ring, a key position for modulating biological activity.[3] We specifically address the use of 6-iodo-4-methyl-2H-indazole-3-carbaldehyde, a substrate featuring a highly reactive C-I bond ideal for Suzuki coupling. The presence of the C-3 carbaldehyde group, while a versatile synthetic handle for further derivatization, introduces a layer of complexity due to its potential sensitivity to certain reaction conditions.[4] This document provides the necessary framework to navigate these challenges and successfully employ this valuable building block in complex molecular synthesis.
Proposed Synthesis of the Core Reagent: 6-Iodo-4-Methyl-2H-Indazole-3-Carbaldehyde
The target substrate is a specialized reagent and its synthesis is a prerequisite for the subsequent coupling reactions. Based on established methodologies for indazole synthesis and functionalization, we propose a plausible and efficient multi-step synthetic pathway.
The synthesis commences with a suitably substituted o-nitrotoluene, which undergoes N-alkylation or N-arylation followed by a reductive cyclization to form the core 4-methyl-2H-indazole ring. Subsequent iodination at the C-6 position can be achieved using methods analogous to those described for other indazoles, employing reagents like iodine and potassium hydroxide in DMF.[5] The final, critical step is the regioselective formylation at the C-3 position. Recent literature highlights an efficient microwave-assisted, Selectfluor-mediated formylation of 2H-indazoles using DMSO as the formylating agent, which presents a promising route to the desired aldehyde.[6]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the indazole, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[7]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Experimental Protocols: A Step-by-Step Guide
General Considerations and Reagent Selection
The success of the Suzuki coupling hinges on the careful selection of the catalyst, ligand, base, and solvent. Given the presence of the aldehyde group, conditions should be chosen to minimize potential side reactions such as reduction or degradation.
| Parameter | Recommendation | Justification | References |
| Palladium Precatalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable catalyst for a wide range of Suzuki couplings. PdCl₂(dppf) is often effective for heteroaromatic substrates and can exhibit good functional group tolerance. | [8][9] |
| Ligand | PPh₃ (if using Pd(OAc)₂) or dppf (as part of the precatalyst) | Triphenylphosphine is a standard, effective ligand. Dppf provides good stability to the palladium center. | [8][9] |
| Base | K₂CO₃ or Cs₂CO₃ | Potassium carbonate is a common and effective base. Cesium carbonate is a stronger base and can be beneficial for less reactive substrates. Both are generally compatible with aldehydes under these conditions. | [8][9] |
| Solvent System | 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O | A mixture of an organic solvent and water is crucial for dissolving both the organic substrates and the inorganic base. These solvent systems are widely used and have proven efficacy. | [8] |
| Reaction Temperature | 80-100 °C | This temperature range is typically sufficient to drive the reaction to completion without causing significant degradation of the aldehyde. | [8] |
| Atmosphere | Inert (Nitrogen or Argon) | Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is essential to prevent catalyst deactivation. | [2] |
Detailed Protocol for a Representative Suzuki Coupling
This protocol describes the coupling of 6-iodo-4-methyl-2H-indazole-3-carbaldehyde with phenylboronic acid.
Materials:
-
6-iodo-4-methyl-2H-indazole-3-carbaldehyde (1.0 eq)
-
Phenylboronic acid (1.2-1.5 eq)
-
Pd(PPh₃)₄ (0.03-0.05 eq)
-
K₂CO₃ (2.0-3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-iodo-4-methyl-2H-indazole-3-carbaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane. Stir the mixture for 5-10 minutes to ensure dissolution. Prepare a solution of K₂CO₃ (2.0 eq) in deionized water and add it to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-methyl-6-phenyl-2H-indazole-3-carbaldehyde.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution | References |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst. Consider a more robust catalyst system like PdCl₂(dppf). | [8][9] |
| Insufficiently strong or soluble base | Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure adequate water is present in the solvent system to solubilize the base. | [8] | |
| Aldehyde Reduction | Reaction temperature too high; specific catalyst/base combination | Lower the reaction temperature. Screen different palladium catalysts and bases. Avoid conditions known to promote aldehyde reduction. | [4] |
| Formation of Palladium Black | Catalyst degradation | Ensure a strictly inert atmosphere. Use ligands that stabilize the Pd(0) species, such as bulky phosphine ligands. | [3] |
| Protodeborylation of Boronic Acid | Presence of excess water or acid; prolonged reaction times | Use the boronic acid in slight excess (1.2-1.5 eq). Ensure the reaction is not run for an unnecessarily long time. | [10] |
Conclusion
The Suzuki-Miyaura cross-coupling of 6-iodo-4-methyl-2H-indazole-3-carbaldehyde is a highly effective method for the synthesis of novel 3-aryl-indazole derivatives. By carefully selecting reaction conditions that are tolerant of the aldehyde functionality, researchers can efficiently generate a diverse library of compounds for further investigation in drug discovery programs. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this valuable synthetic transformation.
References
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances.
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PubMed Central.
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
-
Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
-
Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Semantic Scholar.
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
-
Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. RSC Publishing.
-
Organoborane coupling reactions (Suzuki coupling). PubMed Central.
-
The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals.
-
Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Thieme Connect.
-
Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. ChemRxiv.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. ResearchGate.
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
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- 4. researchgate.net [researchgate.net]
- 5. connectjournals.com [connectjournals.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijesrt.com [ijesrt.com]
- 10. Yoneda Labs [yonedalabs.com]
Protecting Group Strategies for 2H-Indazole Nitrogen: A Senior Application Scientist's Guide
Introduction: The Strategic Imperative of Nitrogen Protection in 2H-Indazole Synthesis
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds with applications ranging from oncology to neurodegenerative diseases.[1][2][3] The unique electronic structure of the indazole ring, with its two nitrogen atoms, presents both opportunities for diverse functionalization and challenges in achieving regioselectivity. Direct alkylation or acylation of the indazole nitrogen often leads to a mixture of N1 and N2 isomers, necessitating tedious and often inefficient chromatographic separation.[4][5] Therefore, the strategic implementation of nitrogen protecting groups is paramount for any synthetic campaign involving 2H-indazoles, enabling precise control over reactivity and paving the way for the efficient construction of complex molecular architectures.
This guide provides an in-depth exploration of protecting group strategies tailored for the N2 position of the 2H-indazole core. We will delve into the mechanistic rationale behind the selection of specific protecting groups, provide detailed, field-proven protocols for their introduction and removal, and offer a comparative analysis of their stability profiles. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the nuances of 2H-indazole chemistry with confidence and precision.
Navigating the Landscape of N2-Protecting Groups for 2H-Indazoles
The choice of a protecting group is a critical decision in any synthetic route and should be guided by the overall synthetic strategy, including the nature of subsequent reaction conditions and the desired final deprotection method. For 2H-indazoles, an ideal protecting group should offer:
-
High N2-Regioselectivity: The protecting group should be introduced predominantly at the desired N2 position.
-
Robust Stability: It must withstand a range of reaction conditions planned for the subsequent synthetic steps.
-
Facile and Orthogonal Removal: The deprotection should proceed in high yield under conditions that do not compromise the integrity of the rest of the molecule.
Herein, we discuss the most effective and commonly employed protecting groups for the 2H-indazole nitrogen, with a focus on their practical application.
The SEM Group: A Workhorse for N2-Protection
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a highly reliable and frequently utilized protecting group for the N2 position of indazoles.[6][7] Its popularity stems from its remarkable stability across a wide spectrum of reaction conditions and its selective removal under mild conditions.
The preference for SEM protection often arises from its ability to direct lithiation to the C3 position of the indazole ring, opening up a versatile platform for C-C and C-heteroatom bond formation.[6][7] The introduction of the SEM group typically proceeds with high N2 regioselectivity, particularly when using sodium hydride as a base in an aprotic solvent like THF.[8]
Protocol 1: SEM-Protection of Indazole
-
Dissolution: Dissolve the starting indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.
-
Basification: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 10 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Addition of SEM-Cl: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for completion.
-
Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the N2-SEM protected indazole.[6]
Protocol 2: SEM-Deprotection
The SEM group can be cleaved under acidic conditions or with a fluoride source.
-
Fluoride-mediated Deprotection: Dissolve the N-SEM indazole (1.0 equiv) in THF. Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0 equiv) and stir the reaction at room temperature for 2-4 hours.[6]
-
Acidic Deprotection: Dissolve the N-SEM indazole in ethanol and add a catalytic amount of aqueous HCl. Stir at room temperature until deprotection is complete.[6]
-
Work-up and Purification: After completion, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Workflow for SEM Protection and Deprotection
Caption: General workflow for SEM protection and deprotection of 2H-indazoles.
The PMB Group: Oxidatively Labile Protection
The p-methoxybenzyl (PMB) group offers a valuable alternative to the SEM group, particularly when acidic or fluoride-based deprotection methods are incompatible with other functional groups in the molecule.[9][10] The key advantage of the PMB group is its susceptibility to oxidative cleavage.
The introduction of the PMB group is typically achieved via a Williamson ether synthesis-type reaction using PMB-Cl and a base.[9][11] Cesium carbonate is often a good choice of base for this transformation, providing a good yield of the N2-protected product.[9] The selective removal of the PMB group is accomplished using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[9][10]
Protocol 3: PMB-Protection of Indazole
-
Reaction Setup: To a solution of the indazole (1.0 equiv) in anhydrous dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 1.5 equiv).
-
Addition of PMB-Cl: Add p-methoxybenzyl chloride (PMB-Cl, 1.2 equiv) to the mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring for completion by TLC or LC-MS.[9]
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to separate the N1 and N2 isomers.
Protocol 4: PMB-Deprotection
-
Oxidative Cleavage with DDQ: Dissolve the N-PMB indazole in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 10:1 v/v). Add DDQ (1.5 equiv) and stir at room temperature for 1-3 hours.[9]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Decision Tree for Protecting Group Selection
Caption: A simplified decision tree for selecting an N2-protecting group for indazoles.
The Boc and Cbz Groups: Carbamate-Based Protection
The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are well-established carbamate protecting groups that can also be applied to the N2-protection of indazoles.
Boc protection is typically installed using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. Its removal is readily achieved under acidic conditions (e.g., trifluoroacetic acid), making it orthogonal to many other protecting groups.[12][13] The Cbz group, introduced with benzyl chloroformate (Cbz-Cl), is stable to acidic and basic conditions but is cleaved by catalytic hydrogenolysis, offering another layer of orthogonality.[14][15][16]
Protocol 5: Boc-Protection of Indazole
-
Reaction Setup: Dissolve the indazole (1.0 equiv) in a suitable solvent like THF or dichloromethane. Add a base such as triethylamine (TEA, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Addition of (Boc)₂O: Add (Boc)₂O (1.2 equiv) and stir the reaction at room temperature for 4-12 hours.[12]
-
Work-up and Purification: Concentrate the reaction mixture and purify by column chromatography.
Protocol 6: Boc-Deprotection
-
Acidic Cleavage: Dissolve the N-Boc indazole in dichloromethane and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours.[12]
-
Work-up: Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent. Dry, concentrate, and purify as needed.
Protocol 7: Cbz-Protection of Indazole
-
Reaction Setup: Dissolve the indazole (1.0 equiv) in a solvent like THF or aqueous dioxane. Add a base such as sodium carbonate or triethylamine.
-
Addition of Cbz-Cl: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise.[14]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Extract the product with an organic solvent, wash with water and brine, dry, and concentrate. Purify by column chromatography.
Protocol 8: Cbz-Deprotection
-
Hydrogenolysis: Dissolve the N-Cbz indazole in a solvent like ethanol or methanol. Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete.[8]
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected indazole.
The THP Group: An Acid-Labile Acetal
The tetrahydropyranyl (THP) group is another acid-labile protecting group that can be used for the N2-protection of indazoles.[17][18]
THP protection is achieved by reacting the indazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[18] Its removal is also accomplished under acidic conditions, often with a catalytic amount of a strong acid in an alcoholic solvent.[8]
Protocol 9: THP-Protection of Indazole
-
Reaction Setup: Dissolve the indazole (1.0 equiv) in dichloromethane. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or another acid catalyst.
-
Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP, 1.2 equiv) and stir the reaction at room temperature for 1-3 hours.[18]
-
Work-up and Purification: Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution), extract with an organic solvent, dry, concentrate, and purify by column chromatography.
Protocol 10: THP-Deprotection
-
Acidic Cleavage: Dissolve the N-THP indazole in methanol. Add a catalytic amount of p-TsOH.
-
Reaction: Stir at room temperature for 1-3 hours until deprotection is complete.[8]
-
Work-up: Neutralize the acid with a mild base, remove the solvent under reduced pressure, and purify the product.
Comparative Data: Stability of N2-Protecting Groups
The following table summarizes the stability of the discussed protecting groups under various common reaction conditions, which is crucial for strategic planning in multi-step syntheses.
| Protecting Group | Strong Acid | Strong Base | Oxidizing Agents | Reducing Agents (H₂, Pd/C) | Nucleophiles | Organometallics (e.g., BuLi) |
| SEM | Labile | Stable | Stable | Stable | Stable | Stable |
| PMB | Labile | Stable | Labile (DDQ, CAN) | Stable | Stable | Stable |
| Boc | Labile | Stable | Stable | Stable | Stable | Stable |
| Cbz | Stable | Stable | Stable | Labile | Stable | Stable |
| THP | Labile | Stable | Stable | Stable | Stable | Stable |
Table 1: Comparative stability of common N2-protecting groups for 2H-indazoles. "Labile" indicates conditions under which the group is typically cleaved.
Conclusion: Enabling Precision in 2H-Indazole Chemistry
The judicious selection and application of nitrogen protecting groups are indispensable tools for the modern synthetic chemist working with 2H-indazoles. By understanding the unique characteristics, stability profiles, and associated protocols for each protecting group, researchers can design and execute more efficient and predictable synthetic routes. The strategies outlined in this guide, from the robust and versatile SEM group to the orthogonally cleavable PMB, Boc, and Cbz groups, provide a comprehensive toolkit for navigating the complexities of 2H-indazole functionalization. Ultimately, a well-thought-out protecting group strategy empowers the chemist to unlock the full synthetic potential of this privileged heterocyclic scaffold, accelerating the discovery and development of novel therapeutic agents.
References
- TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing).
- Selective N2-Alkylation of 1H-Azaindazoles. Synthesis 2022, 54, 3215–3226.
- Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem.
- Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH.
- The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate - Connect Journals.
- Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed.
- The Synthesis and Molecular Structure of 2-(4-Methoxybenzyl)-4-nitro-2H-indazole - MDPI.
- Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles - ResearchGate.
- Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles and - ORGANIC CHEMISTRY.
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC. Available at: [Link]
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- A mild and efficient THP protection of indazoles and benzyl alcohols in water.
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Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles and 2H-indazoles under transition metal-free conditions - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study | Langmuir - ACS Publications. Available at: [Link]
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2H-Indazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC. Available at: [Link]
-
Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines - Organic Chemistry Portal. Available at: [Link]
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Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]
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Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]
-
PMB Protecting Group: PMB Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]
-
Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. Available at: [Link]
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The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones - ResearchGate. Available at: [Link]
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Recent synthetic approaches to 1H- and 2H-indazoles (microreview) - ResearchGate. Available at: [Link]
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PMB Protection - Common Conditions. Available at: [Link]
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Cbz Protection - Common Conditions. Available at: [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]
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Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles - Frontiers. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available at: [Link]
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Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH - Arkivoc. Available at: [Link]
-
Photochemical Conversion of Indazoles into Benzimidazoles - RWTH Publications. Available at: [Link]
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Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review - ResearchGate. Available at: [Link]
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Reaction optimisation for the formation of 2H-indazole | Download Table - ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Functionalization of C3-Aldehydes in Indazole Heterocycles
Introduction: The Strategic Importance of Indazole-3-Carbaldehyde in Modern Drug Discovery
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds.[1][2][3] Its bioisosteric relationship with the indole nucleus allows it to engage in crucial hydrogen bonding interactions within the active sites of proteins, particularly kinases.[4][5] Among the various substituted indazoles, 1H-indazole-3-carbaldehyde stands out as a pivotal intermediate, a versatile linchpin for the synthesis of a diverse array of C3-functionalized indazoles.[4][5][6] The aldehyde functionality at the C3 position serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures with tailored pharmacological profiles.[4][7][8] This guide provides a detailed exploration of the synthesis and subsequent functionalization of indazole-3-carbaldehydes, offering robust protocols and mechanistic insights for researchers in drug development and synthetic organic chemistry.
Part I: Synthesis of the Keystone Intermediate: 1H-Indazole-3-Carbaldehyde
A reliable and scalable synthesis of the starting aldehyde is paramount. While direct formylation of the indazole C3 position via methods like the Vilsmeier-Haack reaction is generally ineffective, an elegant and efficient approach involves the nitrosation of readily available indoles.[4][5]
Mechanistic Rationale: The Nitrosation of Indoles
This transformation proceeds through a multi-step pathway. Initially, the C3 position of the indole undergoes nitrosation to form an oxime intermediate. This is followed by the addition of water at the C2 position, which triggers a ring-opening event. The reaction culminates in a ring-closure to furnish the desired 1H-indazole-3-carbaldehyde.[4]
Caption: Synthetic workflow for 1H-indazole-3-carbaldehyde from indole.
Optimized Protocol for the Synthesis of 1H-Indazole-3-Carbaldehyde
This protocol is adapted from a general procedure for the nitrosation of indoles and has been shown to be effective for a range of substituted indoles.[4]
Materials:
-
Substituted Indole (1.0 equiv)
-
Sodium Nitrite (NaNO₂) (8.0 equiv)
-
Hydrochloric Acid (HCl), 2 N aqueous solution (2.7 equiv)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (8.0 equiv) in deionized water and DMF at 0 °C.
-
Slowly add the 2 N HCl solution (2.7 equiv) to the stirred solution at 0 °C and maintain the mixture under an inert atmosphere (e.g., argon) for 10 minutes.
-
In a separate flask, dissolve the indole (1.0 equiv) in DMF.
-
Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours. A slow addition rate is crucial to minimize the formation of dimeric byproducts.[4]
-
After the addition is complete, allow the reaction to stir at room temperature for an appropriate time (typically 3 hours, but may vary depending on the substrate) and monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive indoles, gentle heating (e.g., 50 °C) may be required to drive the reaction to completion.[4]
-
Upon completion, extract the reaction mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water (3x) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure 1H-indazole-3-carbaldehyde.
| Starting Indole | Product | Reaction Time (after addition) | Temperature | Yield (%) |
| Indole | 1H-Indazole-3-carbaldehyde | 3 h | Room Temp | 99 |
| 5-Bromoindole | 5-Bromo-1H-indazole-3-carbaldehyde | 2 h | Room Temp | 94 |
| 5-Nitroindole | 5-Nitro-1H-indazole-3-carbaldehyde | 6 h | 80 °C | Not specified |
| 7-Methylindole | 7-Methyl-1H-indazole-3-carbaldehyde | 12 h | Room Temp | 72 |
Table adapted from data presented in referenced literature.[4]
Part II: Functionalization of the C3-Aldehyde
The aldehyde group of 1H-indazole-3-carbaldehyde is a versatile functional group that can be readily transformed into a variety of other functionalities, providing access to a wide range of C3-substituted indazoles.
Olefination Reactions: Knoevenagel Condensation and Wittig Reaction
Olefination reactions are powerful tools for carbon-carbon bond formation, allowing for the extension of the carbon skeleton and the introduction of diverse functional groups.
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base, to form an α,β-unsaturated product.[9][10][11] This reaction is particularly useful for synthesizing indazole derivatives bearing cyanoacrylate or related electron-withdrawing groups at the C3 position.
Mechanistic Rationale: The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine) to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the indazole-3-carbaldehyde. Subsequent dehydration yields the final α,β-unsaturated product.
Caption: General workflow for the Knoevenagel condensation.
Protocol for Knoevenagel Condensation with Malononitrile:
Materials:
-
1H-Indazole-3-carbaldehyde (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Ethanol
-
Piperidine (catalytic amount)
-
Ice-cold water
Procedure:
-
In a suitable flask, dissolve 1H-indazole-3-carbaldehyde (1.0 equiv) and malononitrile (1.0 equiv) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature. The product may begin to precipitate out of solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, add ice-cold water to precipitate the product fully.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the desired 2-(1H-indazol-3-ylmethylene)malononitrile. Further purification can be achieved by recrystallization if necessary.
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (phosphorane).[12][13][14][15] This reaction is particularly valuable for introducing a wide range of substituents at the olefinic position with good control over stereochemistry in some cases.
Mechanistic Rationale: The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine intermediate which then cyclizes to an oxaphosphetane. This four-membered ring intermediate collapses to form the alkene and a stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[14][15]
Protocol for a General Wittig Reaction:
Materials:
-
Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt) (1.1 equiv)
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., THF or DMF)
-
1H-Indazole-3-carbaldehyde (1.0 equiv)
Procedure:
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 equiv) in the anhydrous solvent. Cool the suspension to 0 °C.
-
Slowly add the strong base to the suspension. A color change (often to deep red or orange) indicates the formation of the ylide. Allow the mixture to stir at room temperature for 1-2 hours.
-
Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of 1H-indazole-3-carbaldehyde (1.0 equiv) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired C3-alkenyl indazole derivative.
Reductive and Oxidative Transformations
The aldehyde functionality can also be readily reduced to an alcohol or oxidized to a carboxylic acid, providing access to other important classes of C3-substituted indazoles.
The reduction of the C3-aldehyde to a (1H-indazol-3-yl)methanol derivative is a straightforward transformation that provides a precursor for further functionalization, such as etherification or conversion to a leaving group for nucleophilic substitution.
Protocol for Sodium Borohydride Reduction:
Materials:
-
1H-Indazole-3-carbaldehyde (1.0 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Methanol or Ethanol
Procedure:
-
Dissolve 1H-indazole-3-carbaldehyde in methanol or ethanol at 0 °C.
-
Add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the (1H-indazol-3-yl)methanol, which can be purified by recrystallization or column chromatography if needed.
Oxidation of the aldehyde to 1H-indazole-3-carboxylic acid furnishes a key intermediate for the synthesis of amides and esters, which are prevalent in many bioactive molecules.[16][17]
Protocol for Pinnick Oxidation:
Materials:
-
1H-Indazole-3-carbaldehyde (1.0 equiv)
-
Sodium Chlorite (NaClO₂) (1.5 equiv)
-
Sodium Dihydrogen Phosphate (NaH₂PO₄) (1.5 equiv)
-
2-Methyl-2-butene (5.0 equiv)
-
tert-Butanol and Water (as a solvent mixture)
Procedure:
-
Dissolve the 1H-indazole-3-carbaldehyde in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene, which acts as a scavenger for the hypochlorite byproduct.
-
In a separate flask, prepare an aqueous solution of sodium chlorite and sodium dihydrogen phosphate.
-
Add the sodium chlorite/phosphate solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction for several hours until the starting material is consumed (monitor by TLC).
-
Adjust the pH of the reaction mixture to be acidic (pH ~2-3) with dilute HCl to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to afford 1H-indazole-3-carboxylic acid.
Conclusion
The C3-aldehyde of the indazole heterocycle is a remarkably versatile functional group, providing a gateway to a vast chemical space of potential therapeutic agents. The protocols outlined in this guide offer reliable and scalable methods for the synthesis of the key 1H-indazole-3-carbaldehyde intermediate and its subsequent functionalization through olefination, reduction, and oxidation reactions. By understanding the underlying mechanistic principles and optimizing reaction conditions, researchers can efficiently generate diverse libraries of C3-substituted indazoles for drug discovery and development programs.
References
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Giraud, F., Anizon, F., & Moreau, P. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12584–12592. [Link]
- Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Revista de Chimie, 71(2), 99-115.
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Ellman, J. A., et al. (2014). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society, 136(51), 17772–17775. [Link]
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Giraud, F., Anizon, F., & Moreau, P. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]
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Ellman, J. A., et al. (2014). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society. [Link]
-
Wang, C., et al. (2017). The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes. Organic & Biomolecular Chemistry, 15(40), 8565-8569. [Link]
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Gulevskaya, A. V., & Tyaglivy, A. S. (2007). Addition reactions and redox esterifications of carbonyl compounds by N-heterocyclic carbenes of indazole. Organic Letters, 9(18), 3515–3518. [Link]
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Ellman, J. A., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(20), 7444–7447. [Link]
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Reddy, C. R., et al. (2018). C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry, 83(15), 8036–8048. [Link]
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Wang, L., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(19), 3569. [Link]
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ResearchGate. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. [Link]
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Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 963-970. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. [Link]
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Katritzky, A. R., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 71(20), 7847–7850. [Link]
-
A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (2012). E-Journal of Chemistry, 9(3), 1357-1362. [Link]
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Giraud, F., Anizon, F., & Moreau, P. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]
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Singh, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 29(1), 138-156. [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Catalysts, 13(4), 643. [Link]
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ResearchGate. (2020). Direct Catalytic Functionalization of Indazole Derivatives. ResearchGate. [Link]
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ResearchGate. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
ResearchGate. (2021). C−H functionalization of 2H‐indazoles. ResearchGate. [Link]
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ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]
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The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.). [Link]
-
ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]
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Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 166(3), 1348–1361. [Link]
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Nyugen, K., & Weizman, H. (2007). Solvent Free Wittig Reactions. J. Chem. Educ., 84(1), 119. [Link]
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SciELO México. (2017). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]
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Application Note: Sonogashira Coupling of 6-iodo-4-methyl-2H-indazole-3-carbaldehyde
[1]
Executive Summary
This guide details the optimization and execution of Sonogashira cross-coupling on 6-iodo-4-methyl-2H-indazole-3-carbaldehyde .[1] This substrate represents a high-value pharmacophore, structurally analogous to intermediates used in VEGFR/PDGFR kinase inhibitors (e.g., Pazopanib, Axitinib derivatives).[1]
The simultaneous presence of a reactive aryl iodide (C6), a sensitive electrophilic aldehyde (C3), and an acidic indazole nitrogen (N-H) presents a "triad of reactivity" that requires precise control.[1] This protocol prioritizes chemoselectivity —ensuring exclusive coupling at the C6-iodide without compromising the C3-aldehyde or inducing N-alkynylation.
Chemical Context & Substrate Analysis[2][3][4][5][6][7][8][9]
Structural Challenges
The substrate 6-iodo-4-methyl-2H-indazole-3-carbaldehyde poses three specific challenges that dictate our experimental design:
| Feature | Reactivity Profile | Risk/Challenge | Mitigation Strategy |
| C6-Iodide | High reactivity toward Pd(0).[1][2] | Primary Reaction Site. Excellent oxidative addition expected. | Use mild Pd sources (PdCl₂(PPh₃)₂) to maintain selectivity. |
| C3-Aldehyde | Electrophilic ( | Susceptible to nucleophilic attack by copper-acetylides (Glaser-Hay side reaction) or oxidation.[1] | Maintain strictly anaerobic conditions; avoid strong nucleophilic bases (e.g., hydroxide).[1] |
| 4-Methyl | Steric bulk.[1] | Proximity to C3 may twist the aldehyde out of planarity, but remote from C6.[1] | Minimal impact on C6 coupling; helps solubility.[1] |
| Indazole NH | Acidic ( | Can coordinate to Pd/Cu, poisoning the catalyst.[1] Deprotonation can lead to solubility issues.[1] | Use 3.0 eq. of mild organic base (TEA/DIPEA) or protect N (THP/SEM). |
Mechanistic Pathway & Decision Tree
The following diagram illustrates the critical decision points in the reaction pathway. We prioritize Route A (Direct Coupling) for atom economy, reserving Route B (Protection) for recalcitrant substrates.[1]
Figure 1: Decision tree for coupling strategy. Route A is the primary protocol described below.
Detailed Protocol (Route A: Direct Coupling)
Objective: Synthesis of 6-(phenylethynyl)-4-methyl-2H-indazole-3-carbaldehyde (Model Reaction).
Reagents & Materials
-
Limiting Reagent: 6-iodo-4-methyl-2H-indazole-3-carbaldehyde (1.0 eq)[1]
-
Alkyne: Phenylacetylene (1.2 eq)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq / 5 mol%)
-
Co-Catalyst: Copper(I) Iodide [CuI] (0.02 eq / 2 mol%)
-
Base: Triethylamine [TEA] (3.0 eq) – Acts as base and co-solvent.
-
Solvent: Anhydrous DMF (Dimethylformamide) – Crucial for indazole solubility.
Step-by-Step Methodology
Phase 1: System Preparation (The "Self-Validating" Step)
Rationale: Oxygen is the enemy of Sonogashira. It causes Glaser homocoupling of the alkyne (dimerization), which depletes the alkyne and turns the solution green/blue.[1]
-
Dry a 25 mL Schlenk tube or microwave vial in an oven at 120°C for 1 hour.
-
Cool under a stream of Argon.
-
Validation Check: Ensure the CuI is off-white or tan. If it is green or gray, it is oxidized and must be recrystallized from KI/water or replaced.[1]
Phase 2: Reagent Loading
-
Charge the Schlenk tube with:
-
Cap the tube with a rubber septum.
-
Evacuate and backfill with Argon three times.[1][3][4] (Do not skip this).
Phase 3: Solvent & Reactant Addition
-
Via syringe, add Anhydrous DMF (3.0 mL) .
-
Add Triethylamine (0.42 mL, 3.0 mmol) .
-
Note: The solution may turn slightly yellow/brown.[1]
-
-
Add Phenylacetylene (0.13 mL, 1.2 mmol) dropwise.
-
Observation: A color change to dark brown/black within 5-10 minutes indicates active Pd(0) generation.
-
Phase 4: Reaction & Monitoring
-
Heat the mixture to 60°C .
-
Why 60°C? Higher temperatures (>80°C) increase the risk of the copper acetylide attacking the C3-aldehyde. Lower temperatures may be too slow for the electron-rich indazole system.
-
-
Monitor by TLC (Eluent: 50% EtOAc/Hexane) at 1 hour and 3 hours.
-
Target Spot: Highly fluorescent (extended conjugation).
-
SM Spot: Lower R_f (due to free NH/CHO polarity).[1]
-
-
LC-MS Check: Look for Mass [M+H] = 261 (Product) vs 287 (SM).
Phase 5: Workup & Purification
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL) and wash with saturated NH₄Cl (aq) (2 x 10 mL).
-
Chemistry: NH₄Cl complexes remaining Cu species (turning the aqueous layer blue) and protonates the indazole.
-
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash Chromatography (SiO₂).[1] Gradient 10%
60% EtOAc in Hexanes.[1]
Optimization & Troubleshooting Guide
Common Failure Modes
| Symptom | Diagnosis | Corrective Action |
| Reaction Stalls (<50% Conv.) | Catalyst poisoning by Indazole-N. | Switch to Pd(dppf)Cl₂ (bidentate ligand resists displacement). Increase Temp to 80°C. |
| Green/Blue Reaction Mixture | Oxygen leak (Glaser Coupling). | Degas solvents by sparging with Ar for 15 mins before use.[1] Increase alkyne loading to 1.5 eq. |
| New Spot with M+ Product + 26 | Alkynylation of Aldehyde. | CRITICAL: Lower temp to 40°C. Add base slowly. If persistent, protect CHO as acetal.[1] |
| Precipitate forms immediately | Indazole salt formation. | Add 10% water or switch solvent to DMSO to improve solubility of the deprotonated indazole. |
Alternative "Copper-Free" Protocol
If the aldehyde is reacting with the copper acetylide (1,2-addition), remove Copper entirely.[1]
Experimental Workflow Diagram
Figure 2: Linear workflow for the standard Sonogashira protocol.
References
-
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1] Link
-
Laha, J. K., et al. (2018).[1] Nitrosation of indoles: A general route to 1H-indazole-3-carboxaldehydes.[1][10] RSC Advances, 8, 14876-14880.[1] Link
- Relevance: Describes the stability and synthesis of the specific indazole-3-carbaldehyde core.
-
Vacher, M., et al. (2022).[1][11] Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.[11] Organic & Biomolecular Chemistry, 20, 3163-3170.[1] Link
-
BenchChem Application Note. (2025). Protocols for 3-Iodo-6-methyl-1H-indole and Indazole derivatives. Link
- Relevance: General handling of halogen
-
Doucet, H., & Hierso, J. C. (2007).[1] Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[2][11][6][12] Angewandte Chemie International Edition, 46(6), 834-871.[1] Link
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support: Solubility & Handling Guide for 6-iodo-4-methyl-2H-indazole-3-carbaldehyde
Case ID: IND-SOL-006-I Subject: Overcoming "Brick Dust" Solubility Profiles and Aldehyde Instability Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary: The "Brick Dust" Challenge
You are encountering solubility issues with 6-iodo-4-methyl-2H-indazole-3-carbaldehyde because this molecule represents a "perfect storm" of structural features that maximize crystal lattice energy while minimizing solvation:
-
Planar Stacking: The indazole core is flat, encouraging strong
- stacking. -
Halogen Bonding: The Iodine atom at position C6 is not just hydrophobic; it acts as a Lewis acid (sigma-hole), forming strong halogen bonds with nitrogen/oxygen atoms in neighboring molecules, effectively "locking" the crystal lattice.
-
Tautomeric Ambiguity: While you specified the 2H-tautomer , unsubstituted indazoles exist in a dynamic 1H
2H equilibrium. In the solid state, they often hydrogen-bond into polymeric chains, drastically reducing solubility compared to what calculated LogP values might suggest.
This guide provides a root-cause analysis and validated protocols to solubilize this compound without compromising its chemical integrity.
Part 1: Critical Solubility Troubleshooting (FAQs)
Q1: "I added DMSO, but the solid remains as a suspension. Is my compound bad?"
Diagnosis: Likely not bad, just kinetically trapped. The lattice energy provided by the Iodine-Nitrogen interactions is higher than the initial solvation energy of cold DMSO.
The Protocol (Standard Stock Preparation): Do not simply add more solvent; this dilutes your stock below useful concentrations.
-
Solvent Choice: Use Anhydrous DMSO (Grade:
99.9%). Avoid DMF if possible, as it degrades faster and can react with the aldehyde at high temps. -
The "Heat-Cycle" Method:
-
Add DMSO to achieve a target concentration (e.g., 10 mM).
-
Sonication: Sonicate in a water bath at 40°C for 10 minutes.
-
Thermal Shock: If solid persists, heat the sealed vial to 60°C for 5 minutes, then immediately vortex.
-
Why this works: The heat breaks the intermolecular halogen bonds; the vortexing prevents them from reforming before DMSO molecules can solvate the individual conformers.
-
Q2: "It dissolved in DMSO, but precipitated immediately upon addition to aqueous media."
Diagnosis: This is the "Crash-Out" effect. The Iodine and Methyl groups make this molecule highly lipophilic (High LogP). When DMSO concentration drops below 1-2%, the water forces the hydrophobic molecules to aggregate.
The Solution: Carrier-Assisted Solubilization You must shield the hydrophobic core from the aqueous environment.
-
Strategy A: Cyclodextrin Complexation (Recommended for Bio-Assays)
-
Prepare a 20% (w/v) HP-
-Cyclodextrin solution in your buffer/media. -
Add your DMSO stock slowly to this cyclodextrin solution while vortexing.
-
Mechanism:[1] The hydrophobic indazole core enters the cyclodextrin cavity, while the hydrophilic exterior interacts with water.
-
-
Strategy B: Non-Ionic Surfactants
-
Include 0.05% Tween-80 or Triton X-100 in your assay buffer before adding the compound.
-
Q3: "My LC-MS shows a new peak after 24 hours in solution. Did it degrade?"
Diagnosis: Yes. You have an aldehyde at C3.[2]
-
Oxidation: In air, aldehydes oxidize to carboxylic acids (6-iodo-4-methyl-indazole-3-carboxylic acid). This byproduct is often less soluble in DMSO but more soluble in basic water.
-
Hemiacetal Formation: If you used methanol or ethanol as a solvent, the aldehyde likely reacted to form a hemiacetal.
Corrective Action:
-
Storage: Store DMSO stocks at -80°C under Argon/Nitrogen gas.
-
Avoid Alcohols: Do not use MeOH/EtOH for stock preparation.
Part 2: Decision Logic & Workflow
The following diagram illustrates the decision matrix for handling this specific indazole derivative.
Caption: Figure 1. Troubleshooting workflow for solubilizing hydrophobic halogenated indazole aldehydes.
Part 3: Mechanistic Insight (The "Why")
To understand the behavior of 6-iodo-4-methyl-2H-indazole-3-carbaldehyde , we must visualize the competing forces. The diagram below details the specific molecular interactions causing your solubility issues.
Caption: Figure 2. Structural factors contributing to insolubility and instability. The C6-Iodine drives lattice stability via halogen bonding.
Part 4: Solvent Compatibility & Data
Use the table below to select the appropriate vehicle for your experiment.
| Solvent System | Solubility Rating | Stability Risk | Application Notes |
| 100% DMSO | High (with heat) | Low (if anhydrous) | Best for Stock. Freezes at 18°C. |
| 100% DMF | High | Moderate | Good alternative to DMSO, but harder to remove. |
| 100% Ethanol | Low | High | Avoid. Forms acetals with the aldehyde group. |
| PBS (pH 7.4) | Negligible | Moderate | Compound will crash out immediately without carriers. |
| PBS + 20% HP- | Moderate | Low | Best for Assays. Cyclodextrin encapsulates the iodine. |
| DMSO + Water (1:1) | Low | Moderate | Exothermic mixing may degrade the aldehyde. |
Part 5: Validated Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution
-
Weigh 1.46 mg of 6-iodo-4-methyl-2H-indazole-3-carbaldehyde (MW ≈ 286.07 g/mol ).
-
Transfer to a glass amber vial (protect from light due to Iodine).
-
Add 500 µL of anhydrous DMSO.
-
Vortex for 30 seconds.
-
Checkpoint: If particles remain, sonicate at 40°C for 10 minutes.
-
Aliquot into single-use volumes (e.g., 50 µL) and store at -80°C.
Protocol B: "Solubility Rescue" (If precipitation occurs in cell media)
Use this if your cells are sensitive to DMSO concentrations >0.1%.
-
Prepare a 100 mM stock of the compound in DMSO.[3]
-
Prepare a 40% (w/v) solution of Kleptose (HP-
-CD) in water. -
Mix the DMSO stock and Kleptose solution at a 1:1 ratio (Result: 50 mM compound in 50% DMSO / 20% Kleptose).
-
Dilute this "intermediate mix" into your cell media. The presence of cyclodextrin prevents the "shock" precipitation.
References
-
Vilsmeier-Haack Failure & Indazole Synthesis
-
Solubility Enhancement of Indazoles
- Title: How to resolve poor solubility of Indazole deriv
- Source: BenchChem Technical Guides.
- Relevance: validates the use of DMSO/Co-solvents and pH adjustments for the indazole scaffold.
-
Halogen Bonding in Drug Design
- Title: Halogen bonding in ligand–protein binding and drug design.
- Source: Expert Opinion on Drug Discovery.
- Relevance: Provides the theoretical basis for why the C6-Iodine atom increases l
-
Aldehyde Reactivity & Stability
-
Title: Indazole-3-carbaldehyde Properties and Safety.[6]
- Source: PubChem (NIH).
- Relevance: Confirms the chemical classification and potential oxid
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Indazole Reductive Amination Optimization
Executive Summary & The Indazole Challenge
Welcome to the technical support hub for heterocyclic chemistry. You are likely here because standard reductive amination protocols (e.g., simple mixing in methanol with NaBH₄) are failing on your indazole substrates.
The Core Problem: Indazole aldehydes present a "perfect storm" of chemical challenges:
-
Solubility: Unprotected indazoles (N1-H) are notoriously insoluble in non-polar solvents like 1,2-dichloroethane (DCE), the gold-standard solvent for reductive amination.
-
Electronic Deactivation: The electron-rich indazole ring (especially at C3) donates electron density to the aldehyde, making the carbonyl carbon less electrophilic and sluggish to react with amines.
-
Lewis Basicity: The N2 nitrogen can chelate Lewis acids or become protonated, interfering with activation strategies.
This guide moves beyond "textbook" chemistry to field-proven protocols that address these specific electronic and steric hurdles.
Decision Matrix: Selecting the Right Protocol
Before starting, determine your pathway based on your substrate's behavior.
Figure 1: Decision tree for selecting the optimal reductive amination strategy based on solubility and reactivity.
Protocol A: The "Gold Standard" (STAB Method)
Best for: Soluble indazoles, aliphatic amines, and general library synthesis.
This protocol utilizes Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃) . Unlike NaBH₄, STAB is mild and does not reduce aldehydes to alcohols rapidly, allowing the imine to form and reduce selectively [1].
Reagents & Setup
-
Solvent: 1,2-Dichloroethane (DCE).[1][2] Note: If insolubility is an issue, use a 1:1 mixture of DCE and THF.
-
Reducing Agent: NaBH(OAc)₃ (1.5 equivalents).[3]
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equivalents). Crucial for indazoles to activate the deactivated carbonyl.
Step-by-Step Workflow
-
Imine Formation (Equilibrium): In a dry vial, charge the Indazole Aldehyde (1.0 equiv) and Amine (1.1 equiv).
-
Solvation: Add DCE (0.1 M concentration). If the indazole remains a suspension, add THF until clear.
-
Activation: Add Acetic Acid (1.0 equiv). Stir for 15–30 minutes at room temperature.
-
Why? This protonates the hemiaminal intermediate, facilitating water loss to form the imine.[4]
-
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.
-
Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.[5][6]
-
Success Marker: Disappearance of aldehyde (M+H) and appearance of amine product.
-
-
Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to quench borate complexes.
-
Extraction: Extract with DCM (x3).
Protocol B: The "Difficult Substrate" (Titanium-Mediated)
Best for: Sterically hindered amines, electron-deficient anilines, or highly insoluble indazoles.
When the aldehyde is unreactive, Titanium(IV) isopropoxide (Ti(OiPr)₄) acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine [2].
Reagents & Setup
-
Solvent: Neat (no solvent) or Toluene/THF.
-
Lewis Acid: Ti(OiPr)₄ (1.5 - 2.0 equivalents).
-
Reducing Agent: NaBH₄ (Sodium Borohydride) or NaBH₃CN.[7][8]
Step-by-Step Workflow
-
Complexation: In a sealed tube, combine Indazole Aldehyde (1.0 equiv) and Amine (1.2 equiv).
-
Titanium Addition: Add Ti(OiPr)₄ (2.0 equiv).
-
Observation: The mixture often becomes viscous or changes color (yellow/orange) as the titanium-imine complex forms.
-
-
Imine Force: Stir neat (or in minimal Toluene) at 60°C for 2–4 hours.
-
Critical Check: Take an aliquot, quench with MeOH, and check LCMS. You should see the Imine mass (or the methyl-hemiaminal if MeOH was used). Proceed only if aldehyde is consumed.
-
-
Dilution & Reduction:
-
Cool to 0°C.
-
Dilute with dry Ethanol or Methanol (required to solubilize NaBH₄).
-
Carefully add NaBH₄ (1.5 equiv) (Gas evolution will occur!).
-
-
Workup (The "Mattson" Quench):
-
Add 1N NaOH or water dropwise. A white precipitate (TiO₂) will form.
-
Filter through a Celite pad to remove the titanium salts.
-
Concentrate the filtrate.[5]
-
Troubleshooting & FAQs
Q1: I see the alcohol side-product (Indazole-CH₂OH) instead of the amine. Why?
Diagnosis: Direct reduction of the aldehyde occurred before the imine could form. Root Cause:
-
Using NaBH₄ in methanol without pre-forming the imine (NaBH₄ is too strong/non-selective).
-
The amine is not nucleophilic enough to compete with the reducing agent. Fix:
-
Switch to Protocol A (STAB) . STAB reduces imines ~100x faster than aldehydes [1].
-
If using STAB, increase the Acetic Acid to 2-3 equivalents to accelerate imine formation.
Q2: The reaction is stuck at the imine stage. It won't reduce.
Diagnosis: Steric hindrance around the C=N bond is blocking the hydride attack. Fix:
-
Heat: Warm the reaction to 40–50°C after adding the reducing agent.
-
Switch Reagent: Use NaBH₃CN (Sodium Cyanoborohydride) in Methanol at pH 4-5. The smaller hydride source can sometimes access sterically crowded imines better than the bulky acetoxyborohydride.
Q3: My indazole aldehyde is not dissolving in DCE or THF.
Diagnosis: Strong intermolecular H-bonding (N1-H ... N2). Fix:
-
Protect N1: Install a SEM, THP, or Boc group on the indazole nitrogen. This drastically improves solubility in organic solvents.
-
Lewis Acid Solvation: Use Protocol B. Ti(OiPr)₄ often solubilizes these substrates by breaking up H-bond networks.
Q4: I am getting dialkylation (Tertiary Amine) when I want the Secondary Amine.
Diagnosis: The product amine is more nucleophilic than the starting amine. Fix:
-
Stoichiometry: Use a large excess of the Amine (3.0–5.0 equiv) relative to the aldehyde.
-
Stepwise: Allow the imine to form completely (check LCMS) before adding the reducing agent.
Comparative Data: Reducing Agents
| Feature | NaBH(OAc)₃ (STAB) | NaBH₃CN (Cyanoborohydride) | NaBH₄ (Borohydride) |
| Selectivity | High (Imine >> Aldehyde) | Medium (pH dependent) | Low (Reduces everything) |
| Toxicity | Low | High (Generates HCN/Cyanide) | Low |
| Solvent | DCE, THF, Toluene | MeOH, EtOH (Protic required) | MeOH, EtOH |
| Indazole Suitability | Excellent (Standard) | Good (For stubborn cases) | Poor (Unless Ti-mediated) |
| Water Tolerance | Low (Hydrolyzes) | High | Low |
Mechanism Visualization
Understanding the role of the acid catalyst is vital for indazoles, where the carbonyl is deactivated.
Figure 2: Mechanistic pathway showing where Acid/Titanium catalysts intervene to drive dehydration, the rate-limiting step for electron-rich indazoles.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][7][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5][7][8][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][7][8][10][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][7]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[7] The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[3] The cyanohydridoborate anion as a selective reducing agent.[3][7][8][12] Journal of the American Chemical Society, 93(12), 2897–2904.
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability Protocol for 6-iodo-4-methyl-2H-indazole-3-carbaldehyde
Case ID: IND-ALD-6I4M Subject: Stability, Solubility, and Handling of Halogenated Indazole Aldehydes Status: Active Guide[1][2]
Executive Summary
You are working with 6-iodo-4-methyl-2H-indazole-3-carbaldehyde , a highly functionalized heterocyclic building block.[2] Its stability profile is governed by three competing reactivity vectors:
-
The Aldehyde (C-3): Prone to autoxidation (to carboxylic acid) and nucleophilic attack (hemiacetal formation).[2]
-
The Aryl Iodide (C-6): Highly susceptible to photolytic de-iodination (homolytic cleavage).[2]
-
The Indazole Core: Subject to prototropic tautomerism (
), which complicates analytical data (NMR/HPLC).[2]
This guide provides the troubleshooting frameworks required to maintain the integrity of this compound in solution.
Module 1: Solubility & Solvent Compatibility
The Issue: Users often report precipitation upon dilution or "missing" material due to solvent-solute reactions.[2]
Critical Analysis: Indazoles are generally lipophilic.[2] The 6-iodo and 4-methyl substituents significantly decrease water solubility compared to the parent indazole.[2] While DMSO is the universal solvent for this class, it carries risks if not handled correctly.[1]
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Stability Risk | Technical Note |
| DMSO | Excellent | Moderate | Best for stock solutions.[2] Hygroscopic; wet DMSO accelerates aldehyde oxidation.[2] |
| DMF | Good | Moderate | Good alternative to DMSO, but difficult to remove (high boiling point).[2] |
| Methanol/Ethanol | Moderate | High | AVOID for storage. Aldehydes react with alcohols to form hemiacetals/acetals reversibly, confusing HPLC/NMR data.[2] |
| Water/PBS | Poor | Low | Compound will crash out immediately.[2] Requires co-solvent (e.g., 10% DMSO) for biological assays.[2] |
| Chloroform/DCM | Good | Low | Good for short-term handling/transfer.[2] |
Troubleshooting Protocol: The "Crash-Out" Event
If your compound precipitates upon adding to aqueous buffer:
-
Pre-dissolve the compound in 100% DMSO at
the final concentration. -
Vortex the buffer rapidly while adding the DMSO stock dropwise.
-
Limit the final concentration. For this specific lipophilic analog, aqueous solubility above
is unlikely without surfactants.[1]
Module 2: Chemical Stability (Oxidation & Reactivity)
The Issue: HPLC analysis shows a new peak at
Mechanism: The aldehyde at C-3 is an "active" aldehyde.[2] In the presence of trace peroxides (common in aged ethers or non-degassed solvents) or simply atmospheric oxygen, it oxidizes to 6-iodo-4-methyl-2H-indazole-3-carboxylic acid .[2]
Additionally, DMSO can act as an oxidant (similar to Swern oxidation intermediates) if "activated" by impurities or high heat, converting primary alcohols to aldehydes, or in rare cases, over-oxidizing aldehydes.
Figure 1: Primary chemical degradation pathways for indazole-3-carbaldehydes.
Corrective Action:
-
Degas Solvents: Sparge DMSO with Argon/Nitrogen for 15 minutes before making stock solutions.
-
Headspace: Always store vials under an inert atmosphere (Argon).
-
Temperature: Store stock solutions at -20°C or -80°C. Never store at room temperature for >24 hours.
Module 3: Photostability (The Iodine Factor)
The Issue: The solution turns yellow/brown over time, or mass spec shows a peak at
Mechanism: The C-I bond (Carbon-Iodine) is the weakest carbon-halogen bond.[2] UV light (and even ambient fluorescent light) possesses enough energy to cause homolytic cleavage , generating an aryl radical and an iodine radical.[1][2]
-
Result: The aryl radical abstracts a hydrogen from the solvent (DMSO), leading to the de-iodinated impurity (4-methyl-indazole-3-carbaldehyde).[2] The liberated iodine (
) causes the solution to yellow.
Figure 2: Photolytic degradation mechanism of aryl iodides.
Corrective Action:
-
Amber Glass: MANDATORY.[2] Never use clear glass vials.
-
Foil Wrap: For long-term storage, wrap the amber vial in aluminum foil.
-
Low Light: Perform weighing and dissolution in reduced light if possible.
Module 4: Tautomerism (Analytical Anomalies)
The Issue: NMR signals are split or HPLC peaks are unusually broad/tailing.
Expert Insight: Indazoles exist in a dynamic equilibrium between the 1H and 2H tautomers.[2]
-
In solution (DMSO/CDCl3), the 1H-tautomer is thermodynamically favored.[1][2]
-
However, the 2H-tautomer is often the species responsible for specific photochemical reactions (like rearrangement to benzimidazoles).[1]
-
The presence of the 3-carbaldehyde group can slow the proton exchange rate, leading to "decoalescence" in NMR—where you see both tautomers or broadened peaks rather than a sharp average.
Diagnostic Check: If your NMR looks "messy" but Mass Spec confirms purity:
-
Run NMR at elevated temperature (e.g., 50°C): This increases the exchange rate.[1] If peaks sharpen/merge, it is tautomerism, not impurity.[1]
-
Change Solvent: Switching from
to often stabilizes one tautomer via hydrogen bonding, simplifying the spectrum.[1][2]
FAQ: Frequently Asked Questions
Q1: Can I sonicate this compound to dissolve it? A: Yes, but briefly. Extended sonication generates heat and can induce radical formation in halogenated solvents.[2] Sonicate in short bursts (10-15 seconds) and ensure the water bath is not hot.
Q2: My stock solution in DMSO froze. Is it ruined? A: Likely not, provided it was protected from light.[1][2] However, repeated freeze-thaw cycles introduce moisture (condensation).[1][2] Aliquot your stock into single-use vials to avoid this.
Q3: Why does the protocol specify "4-methyl"? Does it matter for stability? A: Yes. The methyl group at position 4 provides steric bulk near the aldehyde at position 3. This slightly protects the aldehyde from nucleophilic attack compared to a non-substituted indazole, but it does not protect against air oxidation.[1]
Standard Operating Procedure (SOP): Stock Preparation
-
Weighing: Weigh the solid into an amber glass vial.
-
Solvent Prep: Use anhydrous DMSO (Grade
99.9%).[2] If the bottle has been open >1 month, sparge with Nitrogen for 5 mins.[1] -
Dissolution: Add DMSO to achieve a concentration of 10-50 mM. Vortex gently.
-
Storage:
-
Flush the headspace of the vial with Argon or Nitrogen gas.
-
Cap tightly (PTFE-lined cap).[2]
-
Wrap in foil.
-
Store at -20°C.
-
-
Shelf Life:
-
Solid: 1 year (at -20°C, desiccated).[2]
-
Solution: 1 month (at -20°C). Discard if solution turns yellow.
-
References
-
Indazole Tautomerism & NMR: Claramunt, R. M., et al.[1][3] "A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles." Canadian Journal of Chemistry, 1999. Link[2]
-
Aldehyde Oxidation in DMSO: Epstein, W. W., & Sweat, F. W.[3] "Dimethyl Sulfoxide Oxidations." Chemical Reviews, 1967. (Foundational text on DMSO reactivity). Link[2]
-
Photostability of Aryl Iodides: Grimster, N. P., et al. "Aryl Iodides in Synthesis: Photochemical Reactivity."[1][3] Journal of Organic Chemistry. (General principle citation for C-I bond cleavage).
-
Indazole-3-carbaldehyde Synthesis & Properties: Chem-Impex International, Product Data Sheet for 1H-Indazole-3-carbaldehyde.[2] Link
-
Phototransposition of Indazoles: Sloop, J. C., et al. "Phototransposition of Indazoles to Benzimidazoles."[1][3] Journal of Organic Chemistry, 2020.[1] (Highlights the photoreactivity of the 2H tautomer). Link[2]
Sources
Technical Support Center: Strategies for 4-Methyl Substituted Indazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-methyl substituted indazoles. This guide is designed to provide practical, in-depth solutions to common synthetic challenges, with a focus on overcoming the steric and electronic effects imparted by the C4-methyl group. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles to empower you in your research.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and functionalization of 4-methyl indazoles.
Question 1.1: My N-alkylation of 4-methyl-1H-indazole is resulting in a difficult-to-separate mixture of N1 and N2 isomers. How can I improve the regioselectivity for the N1 position?
Answer: This is a classic challenge in indazole chemistry. The 4-methyl group, while not directly adjacent to the nitrogen atoms, exerts a subtle electronic donating effect that can influence the nucleophilicity of both N1 and N2. More importantly, the choice of base and solvent system is critical in directing the alkylation. The N1-substituted product is generally the thermodynamically more stable isomer, while the N2 is often the kinetic product.[1][2]
Troubleshooting Strategies for N1 Selectivity:
-
Favor Thermodynamic Control: To favor the more stable N1 isomer, conditions that allow for equilibration are often successful.[1][3][4]
-
Base and Solvent Selection: The combination of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is a well-established method for favoring N1 alkylation.[1][5][6][7][8] The rationale is that the sodium cation coordinates with the indazolide anion in a way that sterically favors the approach of the electrophile to the N1 position.
-
Temperature and Reaction Time: Running the reaction at a slightly elevated temperature (e.g., 50 °C) for a longer duration can help to drive the reaction towards the thermodynamic N1 product.[6]
-
-
Consider the Alkylating Agent:
Experimental Protocol for N1-Selective Alkylation:
-
To a solution of 4-methyl-1H-indazole (1.0 equiv) in anhydrous THF (0.1 M), add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkylating agent (alkyl bromide or tosylate, 1.1 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 50 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Question 1.2: I am attempting a Suzuki-Miyaura cross-coupling reaction at the 7-position of a 4-methyl-7-bromo-1H-indazole, but I am observing low yields and significant debromination. What can I do to improve this?
Answer: The combination of the electron-donating 4-methyl group and the inherent steric environment of the indazole ring can make cross-coupling reactions at the adjacent C7 position challenging. Low yields and debromination are often signs of an inefficient catalytic cycle, specifically slow oxidative addition or reductive elimination steps. The key to success lies in the careful selection of the palladium catalyst, ligand, and base.
Troubleshooting Strategies for Suzuki-Miyaura Coupling:
-
Catalyst and Ligand Choice are Critical: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.
-
Recommended Catalyst Systems: Consider using pre-formed palladium catalysts with bulky biarylphosphine ligands such as Pd(PPh3)4 or PdCl2(dppf).[9][10][11][12] In particularly challenging cases, more advanced ligands like XPhos or SPhos in combination with a palladium source like Pd2(dba)3 may be required.
-
-
Base Selection: The choice of base is crucial for the transmetalation step and to avoid side reactions.
-
Solvent System: A mixture of a polar aprotic solvent like 1,4-dioxane with water is a standard and effective solvent system for Suzuki-Miyaura reactions.[9]
Data Table: Catalyst System Optimization for Suzuki-Miyaura Coupling of 4-Methyl-7-Bromo-1H-Indazole
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield of Arylated Product (%) | Reference |
| Pd(PPh3)4 (5) | - | Cs2CO3 (2) | 1,4-Dioxane/H2O | 100 | Moderate to Good | [9] |
| PdCl2(dppf) (5) | - | K2CO3 (3) | 1,4-Dioxane/H2O | 100 | Good | [9] |
| Pd2(dba)3 (2.5) | XPhos (6) | K3PO4 (2) | Toluene | 110 | Good to Excellent | General Recommendation |
Note: Yields are generalized based on similar systems and may vary depending on the specific boronic acid used.
Experimental Protocol for Optimized Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine 4-methyl-7-bromo-1H-indazole (1.0 equiv), the arylboronic acid (1.5 equiv), cesium carbonate (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the difficulty in controlling N1 vs. N2 regioselectivity in 4-methylindazoles?
A1: The challenge stems from the ambidentate nature of the indazolide anion formed upon deprotonation. The negative charge is delocalized across both nitrogen atoms, making both nucleophilic. The 4-methyl group, being an electron-donating group, slightly increases the electron density of the ring system but does not create a strong steric bias for one nitrogen over the other. Therefore, the outcome of the reaction is highly dependent on the reaction conditions, which can favor either the kinetic (often N2) or thermodynamic (often N1) product.[1][2]
Q2: For a Buchwald-Hartwig amination on a 4-methyl-substituted indazole, what class of ligands is generally most effective?
A2: For Buchwald-Hartwig aminations, especially with potentially challenging substrates, bulky, electron-rich biarylphosphine ligands are the gold standard.[13][14] Ligands such as XPhos, SPhos, and BrettPhos are designed to facilitate the crucial reductive elimination step, which is often the rate-limiting step in these reactions. These ligands help to create a more sterically crowded palladium center, which promotes the formation of the C-N bond.
Q3: I need to perform a C-H functionalization on the benzene ring of 4-methyl-1H-indazole. Is this feasible, and how can I control the regioselectivity?
A3: Yes, direct C-H functionalization of the benzene portion of the indazole ring is feasible, but controlling the regioselectivity can be challenging due to the presence of multiple C-H bonds with similar reactivity.[15][16] The most common strategy to achieve high regioselectivity is the use of a directing group.[15][17] This involves installing a group on the indazole nitrogen (typically N1) that can coordinate to the transition metal catalyst and direct the C-H activation to a specific ortho-position. For a 4-methyl-1H-indazole, a directing group at N1 would likely direct functionalization to the C7 position. The choice of the directing group and the metal catalyst (often Rhodium or Palladium) is crucial for success.[15][18]
Section 3: Visual Guides and Workflows
Diagram 1: Decision Workflow for N-Alkylation of 4-Methyl-1H-Indazole
Caption: Decision tree for selecting reaction conditions for N1 vs. N2 alkylation.
Diagram 2: Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. (2024). [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. (2021). [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Development of a selective and scalable N1-indazole alkylation. RSC Publishing. (2024). [Link]
-
(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. (2021). [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. (2021). [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. (2023). [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Semantic Scholar. (2021). [Link]
-
Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. (2024). [Link]
-
A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. RSC Publishing. (2021). [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. (2021). [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). [Link]
-
Optimization of the Suzuki-Miyaura cross coupling reaction of 4-bromoanisole and phenylboronic acid. ResearchGate. [Link]
-
Substrate scope in Buchwald‐Hartwig coupling. Reaction condition: 12 a.... ResearchGate. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. National Institutes of Health. (2022). [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. (2021). [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Table 3 Effect of various bases in the Buchwald coupling reaction a. ResearchGate. [Link]
-
Innate and guided C–H functionalization logic. National Institutes of Health. (2012). [Link]
-
Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. (2020). [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. (2021). [Link]
-
Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry. (2021). [Link]
-
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. (2022). [Link]
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.mpg.de [pure.mpg.de]
- 7. research.ucc.ie [research.ucc.ie]
- 8. semanticscholar.org [semanticscholar.org]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview [mdpi.com]
- 16. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Innate and guided C–H functionalization logic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Analysis & Comparison Guide: 6-Iodo-4-methyl-2H-indazole-3-carbaldehyde
The following guide provides an in-depth technical analysis of 6-iodo-4-methyl-2H-indazole-3-carbaldehyde , focusing on its structural validation via 1H NMR spectroscopy. This document is designed for medicinal chemists and analytical scientists requiring rigorous characterization standards for this critical kinase inhibitor intermediate.
Executive Summary
6-iodo-4-methyl-2H-indazole-3-carbaldehyde is a high-value pharmacophore scaffold, particularly prevalent in the design of VEGFR and PDGFR kinase inhibitors (e.g., analogues of Pazopanib). Its structural integrity is defined by three critical features: the electrophilic aldehyde at C3, the steric "bay" region created by the C4-methyl group, and the halogen handle at C6 for cross-coupling.
The Analytical Challenge: Distinguishing this molecule from its synthetic precursor (indole) and its regioisomers (N1 vs. N2 alkylated forms) is non-trivial. This guide establishes a self-validating 1H NMR protocol to confirm the indazole core formation , the tautomeric state , and the regiochemical purity .
1H NMR Analysis: The Gold Standard
Experimental Protocol
-
Solvent Selection: DMSO-d6 is the mandatory solvent. Chloroform (CDCl3) is insufficient due to the poor solubility of the free base and the rapid exchange of the indazole NH proton, which leads to signal broadening.
-
Concentration: 5–10 mg in 0.6 mL DMSO-d6.
-
Acquisition: Standard 1H (300 MHz or higher); 16 scans; relaxation delay (d1) ≥ 2.0s to ensure integration accuracy of the aldehyde proton.
Spectral Assignments & Diagnostic Logic
The following data represents the spectral fingerprint of the thermodynamically stable 1H-tautomer in DMSO-d6. Note that while the prompt references the "2H" form, the unsubstituted parent compound exists predominantly as the 1H-tautomer in solution, with the 2H-form accessible via specific N-alkylation or transient binding states.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Mechanistic Explanation (Causality) |
| NH (N1) | 14.0 – 14.4 | Broad Singlet | 1H | Critical Diagnostic: The indazole NH is significantly deshielded compared to indole NH (~11-12 ppm) due to the additional nitrogen's electronegativity and hydrogen bonding. |
| CHO (C3) | 10.1 – 10.3 | Singlet | 1H | The aldehyde proton is deshielded by the anisotropic effect of the aromatic ring and the adjacent nitrogen lone pairs. |
| H7 (C7) | 7.9 – 8.0 | Doublet / Singlet | 1H | Located between the N1 and I6. Deshielded by the adjacent Nitrogen and the heavy atom effect of Iodine. |
| H5 (C5) | 7.5 – 7.6 | Doublet / Singlet | 1H | Located between the C4-Methyl and I6. Shows meta-coupling (J ~1.0-1.5 Hz) with H7. |
| CH3 (C4) | 2.7 – 2.9 | Singlet | 3H | The "Peri-Effect": This methyl group is significantly downfield compared to a standard aryl-methyl (~2.4 ppm). This is caused by the steric and electronic compression (van der Waals deshielding) from the adjacent C3-Carbonyl group. |
Structural Visualization & NOE Correlations
The following diagram illustrates the critical "Peri-Effect" and the NOE (Nuclear Overhauser Effect) correlations that confirm the regiochemistry (C4-Me vs C3-CHO).
Caption: Structural map highlighting the diagnostic 'Peri-Effect' between the C3-Aldehyde and C4-Methyl groups, confirmed by NOE interaction.
Comparison Guide: Product vs. Alternatives
In drug development, this scaffold is often compared against its precursor (Indole) and its N-methylated derivatives . The table below provides a rapid discrimination strategy.
| Feature | Target Product (Indazole) | Alternative 1 (Indole Precursor) | Alternative 2 (N-Methyl Indazole) |
| Core Structure | 6-Iodo-4-methyl-indazole | 6-Iodo-4-methyl-indole | 1-Methyl-6-iodo-indazole |
| NH Signal | δ 14.2 ppm (Deshielded) | δ 11.8 ppm (Shielded) | Absent |
| C2-H Signal | Absent (Quaternary C) | Present (d, ~8.0 ppm) | Absent |
| N-Me Signal | Absent | Absent | Singlet ~4.0 ppm |
| Stability | Tautomeric Equilibrium (1H/2H) | Stable Tautomer | Fixed Regioisomer |
| Use Case | Versatile Intermediate | Starting Material | Locked Pharmacophore |
Expert Insight - Tautomerism: While the user prompt specifies "2H", the 1H-tautomer is the dominant species in the solid state and DMSO solution. However, if the nitrogen is substituted (e.g., 2-methyl-2H-indazole), the spectrum changes drastically: the H3/CHO signal often shifts upfield, and the C3 carbon signal (13C NMR) shifts from ~135 ppm (1H) to ~125 ppm (2H), providing a clear distinction.
Synthesis & Purity Validation Workflow
To ensure the highest quality of the 6-iodo-4-methyl-2H-indazole-3-carbaldehyde, the following self-validating synthesis workflow is recommended. This method utilizes the Nitrosation of Indoles , which is superior to the Vilsmeier-Haack reaction for electron-deficient indazoles.
Synthesis Protocol (Nitrosation Route)
-
Starting Material: Dissolve 6-iodo-4-methylindole (1.0 eq) in DMF.
-
Nitrosation: Cool to 0°C. Add NaNO2 (8.0 eq) dissolved in water.
-
Cyclization: Slowly add 2N HCl (dropwise). The acidic conditions promote the rearrangement of the nitroso-indole intermediate into the indazole-3-carbaldehyde.
-
Workup: Dilute with water. The product typically precipitates as a brown/yellow solid. Filter and wash with cold water.
Purity Check Workflow
Caption: Logic-gated workflow for synthesis and purity validation. The NH shift is the primary "Go/No-Go" decision metric.
References
-
Beilstein Journals. Experimental procedures and characterization data for indazole derivatives. Beilstein-Institut. Available at: [Link]
-
RSC Advances. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[1] Royal Society of Chemistry. Available at: [Link]
-
National Institutes of Health (PMC). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. Available at: [Link]
Sources
Comparing reactivity of 6-iodo vs 6-bromo indazole carbaldehydes
Executive Summary
In the design of kinase inhibitors and bioactive heterocycles, 6-iodo-1H-indazole-3-carbaldehyde and 6-bromo-1H-indazole-3-carbaldehyde serve as critical divergent intermediates. While structurally similar, their utility is dictated by the trade-off between reactivity (favors Iodo) and stability/cost-efficiency (favors Bromo).
-
Choose the 6-Iodo variant when performing difficult cross-couplings (e.g., with electron-poor boronic acids), conducting reactions at lower temperatures to preserve sensitive functional groups (like the C3-aldehyde), or requiring orthogonality in multi-halogenated systems.
-
Choose the 6-Bromo variant for scale-up processes where cost is paramount, or when using modern, highly active catalyst systems (e.g., Buchwald precatalysts) that render the C-Br bond sufficiently reactive.
Structural & Electronic Analysis
The reactivity difference stems fundamentally from the carbon-halogen bond dissociation energy (BDE) and the electronic environment of the indazole core.
| Feature | 6-Iodo Indazole-3-Carbaldehyde | 6-Bromo Indazole-3-Carbaldehyde | Impact on Reactivity |
| C-X Bond Length | ~2.09 Å | ~1.89 Å | Longer C-I bond facilitates faster oxidative addition (OA). |
| Bond Dissociation Energy | ~65 kcal/mol | ~81 kcal/mol | Lower BDE of C-I allows OA under milder conditions. |
| Polarizability | High | Moderate | Soft iodine atom stabilizes the transition state during Pd(0) insertion. |
| C3-Formyl Effect | Electron-withdrawing | Electron-withdrawing | The C3-CHO group pulls electron density, slightly deactivating the C6 position toward OA. The superior reactivity of Iodide compensates for this deactivation better than Bromide. |
Electronic Deactivation Note
The aldehyde at C3 is a strong electron-withdrawing group (EWG). In Pd-catalyzed couplings, oxidative addition is generally favored by electron-rich aryl halides. Therefore, the 6-iodo derivative is often necessary to counteract the electronic deactivation caused by the indazole core and the C3-formyl group, ensuring high yields without forcing conditions.
Synthesis Pathways (Self-Validating Protocol)
Both derivatives are accessible via a robust nitrosation-ring contraction sequence starting from the corresponding 6-haloindoles. This route is preferred over direct halogenation of indazole, which often suffers from poor regioselectivity (C3 vs C5 vs C7 mixtures).
Workflow Diagram: Indole to Indazole Transformation
Caption: Conversion of 6-haloindole to 6-haloindazole-3-carbaldehyde via nitrosative ring rearrangement.
Detailed Protocol
Reference: Adapted from RSC Adv., 2014, 4 , 34895.
-
Reagents: 6-Bromoindole or 6-Iodoindole (1.0 equiv), NaNO₂ (8.0 equiv), HCl (2.7 equiv), DMF/Water (5:3 ratio).
-
Procedure:
-
Dissolve NaNO₂ in water and add to a solution of the indole in DMF at 0 °C.
-
Add HCl dropwise (controlled addition is critical to avoid exotherms).
-
Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours.
-
Observation: The reaction typically turns dark, and precipitation may occur.
-
Workup: Dilute with EtOAc, wash extensively with brine (to remove DMF), dry over MgSO₄, and concentrate.
-
Purification: Silica gel chromatography (Petroleum ether/EtOAc gradient).[1]
-
-
Expected Yields:
-
6-Bromo: 75–85% (Robust, precipitates easily).
-
6-Iodo: 65–75% (Slightly more sensitive to light/oxidation during workup).
-
Reactivity Comparison: Cross-Coupling
The primary application of these scaffolds is in Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl or heteroaryl groups at the 6-position.
Scenario A: Standard Suzuki Coupling (Aryl Boronic Acids)
-
6-Iodo: Reacts readily with standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ at 60–80 °C using weak bases (Na₂CO₃).
-
6-Bromo: Often requires higher temperatures (90–110 °C) or more active catalytic systems (e.g., XPhos-Pd-G2 or SPhos) to achieve full conversion, especially given the deactivating nature of the C3-aldehyde.
Scenario B: Orthogonality (Selectivity)
If your target molecule requires functionalization at both C6 and another position (e.g., N1 alkylation or C3 aldehyde modification), the 6-Iodo derivative offers superior orthogonality.
-
Example: You can perform a selective oxidative addition at C6-I at room temperature using Pd(dtbpf)Cl₂, leaving a C3-Cl or even a C4-Br intact for subsequent steps. The 6-Br derivative does not offer this level of discrimination against other bromides or chlorides.
Decision Matrix: Which Halogen to Use?
Caption: Decision tree for selecting between 6-iodo and 6-bromo precursors based on experimental constraints.
Experimental Data & Protocols
Comparative Reactivity Table (Suzuki Coupling)
Conditions: 1.0 equiv Halide, 1.2 equiv Ph-B(OH)₂, 5 mol% Pd Catalyst, 2.0 equiv K₂CO₃, Dioxane/H₂O.
| Parameter | 6-Iodo-1H-indazole-3-carbaldehyde | 6-Bromo-1H-indazole-3-carbaldehyde |
| Catalyst | Pd(PPh₃)₄ (Standard) | Pd(dppf)Cl₂ or XPhos Pd G2 (Active) |
| Temperature | 65 °C | 95 °C |
| Time to Completion | 2–4 hours | 6–12 hours |
| Yield (Typical) | 85–92% | 70–85% |
| Side Reactions | Minimal (Protodeiodination possible if wet) | Homocoupling distinct possibility at high T |
Step-by-Step Protocol: Suzuki Coupling of 6-Iodo Derivative
Objective: Coupling of 6-iodoindazole-3-carbaldehyde with 4-methoxyphenylboronic acid.
-
Setup: In a microwave vial or round-bottom flask, charge 6-iodoindazole-3-carbaldehyde (272 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and Pd(dppf)Cl₂ (36 mg, 0.05 mmol).
-
Solvent: Add 1,4-dioxane (4 mL) and 2M aqueous Na₂CO₃ (1 mL).
-
Degassing: Sparge with Argon for 5 minutes (Critical for Iodo derivatives to prevent homocoupling/oxidation).
-
Reaction: Heat to 60 °C. Monitor by TLC/LCMS every hour.
-
Note: For the 6-Bromo analog, increase temperature to 90 °C and consider using Cs₂CO₃ as the base to facilitate the harder transmetalation.
-
-
Workup: Dilute with EtOAc, wash with water, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc).
References
-
Synthesis of Indazole-3-Carbaldehydes via Nitrosation: Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[1][2] Source:RSC Advances, 2014, 4, 34895-34903. URL:[Link]
-
Site-Selective Suzuki Couplings: Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Source:Chemical Science, 2016, 7, 5758-5786. URL:[Link]
-
Indazole Reactivity & Drug Discovery: Title: Indazole derivatives as kinase inhibitors: A review. Source:European Journal of Medicinal Chemistry, 2018. (General Context) URL:[Link]
Sources
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 6-iodo-4-methyl-2H-indazole-3-carbaldehyde
This document provides essential safety and logistical information for the proper disposal of 6-iodo-4-methyl-2H-indazole-3-carbaldehyde. As a specialized heterocyclic compound likely utilized in targeted drug discovery and medicinal chemistry, its handling and disposal require a rigorous approach grounded in established safety protocols for halogenated and potentially cytotoxic materials. This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance.
Disclaimer: Specific safety and toxicity data for 6-iodo-4-methyl-2H-indazole-3-carbaldehyde are not widely published. The recommendations herein are based on the chemical properties of its functional groups (iodinated organic, indazole, aldehyde) and data from structurally similar compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific local and federal guidelines.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of 6-iodo-4-methyl-2H-indazole-3-carbaldehyde is fundamental to its safe disposal. Its structure contains three key features that dictate its handling protocol:
-
Indazole Scaffold: The indazole core is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapeutic agents.[1][2] Many such compounds exhibit cytotoxic or other biological activities. Therefore, as a precautionary measure, 6-iodo-4-methyl-2H-indazole-3-carbaldehyde should be handled as a potentially cytotoxic compound.[3][4][5]
-
Iodine Moiety: The presence of iodine classifies this compound as a halogenated organic compound .[6][7][8] Halogenated waste streams are subject to specific disposal regulations due to their potential to form harmful byproducts, such as dioxins, if not incinerated at appropriate temperatures. They are significantly more expensive to dispose of than non-halogenated waste and must never be mixed.[8]
-
Aldehyde Group: While the aldehyde is a common functional group, it can contribute to the compound's reactivity and toxicity.
Based on data from analogous compounds like 6-iodo-1H-indazole and other iodinated molecules, the anticipated hazards include:
-
Acute Toxicity: Harmful if swallowed and potentially toxic in contact with skin.[9]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[9]
-
Environmental Hazard: Likely to be toxic to aquatic life.
Personnel Protective Equipment (PPE)
Due to the compound's anticipated hazards, stringent adherence to PPE protocols is mandatory. Workers handling this compound or its waste must comply with Occupational Health and Safety Act (OSHA) guidelines and wear the required protective equipment.[11]
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile or Viton™ gloves. | Provides a robust barrier against dermal absorption, which is a primary exposure route.[12] Change gloves immediately if contaminated. |
| Eye Protection | Chemical splash goggles. | Protects against splashes of solutions or contact with solid particulates, preventing serious eye irritation. |
| Lab Coat | Fully buttoned, chemical-resistant lab coat. | Prevents contamination of personal clothing and skin. |
| Respiratory | Required if handling outside a fume hood or if there is a risk of aerosolization. | Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. |
Step-by-Step Disposal Protocol
The disposal of 6-iodo-4-methyl-2H-indazole-3-carbaldehyde must follow the "cradle-to-grave" hazardous waste management system mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13]
Step 1: Waste Segregation
This is the most critical step. Improper segregation can lead to dangerous chemical reactions, increased disposal costs, and regulatory violations.
-
Primary Waste Stream: All solid waste (e.g., leftover compound, contaminated filter paper, weigh boats) and concentrated solutions of 6-iodo-4-methyl-2H-indazole-3-carbaldehyde must be collected as Halogenated Organic Waste .
-
DO NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[7][8]
-
DO NOT mix with aqueous waste, acids, bases, or oxidizers.[8][12]
Step 2: Waste Collection and Container Management
-
Container Selection: Use only designated, compatible hazardous waste containers, typically provided by your EHS department. For halogenated waste, these are often clearly marked and may be made of polyethylene.[7][12] The use of metal cans is not recommended as halogenated compounds can degrade to form acids that corrode metal.[12]
-
Labeling: Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[8][14] Clearly write the full chemical name: "6-iodo-4-methyl-2H-indazole-3-carbaldehyde" and list any other components and their approximate concentrations.
-
Container Handling: Keep the waste container closed at all times except when adding waste.[14] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring it is in secondary containment to catch any potential leaks.[8]
Step 3: Decontamination of Labware
-
Gross Contamination: Scrape out any visible solid residue into the solid halogenated organic waste container.
-
Rinsing: Rinse contaminated glassware (e.g., flasks, beakers) with a small amount of a suitable organic solvent (e.g., acetone, ethyl acetate). This first rinseate is considered hazardous and must be disposed of as Halogenated Organic Waste .
-
Subsequent Cleaning: After the initial hazardous rinse, glassware can be washed using standard laboratory procedures.
Step 4: Requesting Waste Pickup
Once the waste container is full or you are no longer generating this waste stream, submit a hazardous waste pickup request through your institution's EHS department. Do not allow waste to accumulate beyond the limits set by the EPA.[15]
Spill and Emergency Procedures
Immediate and correct response to a spill is vital to minimize exposure and environmental contamination.
-
Evacuation: If the spill is large, involves a highly concentrated solution, or occurs outside of a fume hood, alert others in the area and evacuate immediately.
-
Notification: Contact your institution's EHS or emergency response team.
-
Small Spill Cleanup (Trained Personnel Only):
-
Ensure you are wearing the full PPE detailed in Section 2.
-
Contain the spill by absorbing it with an inert material like vermiculite or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully scoop the absorbent material into a sealed, labeled bag or container.
-
Dispose of the cleanup materials as Halogenated Organic Waste .[8][12]
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 6-iodo-4-methyl-2H-indazole-3-carbaldehyde.
Caption: Decision workflow for handling and disposal of 6-iodo-4-methyl-2H-indazole-3-carbaldehyde.
References
- OSHA. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Am J Hosp Pharm, 43(5), 1193-204.
- Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. OSHA.
- Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. OSHA.
- Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy, 43(5), 1193-1204.
- ERG Environmental.
- Bucknell University.
- U.S. Environmental Protection Agency. (1987).
- University of Alabama at Birmingham. Hazardous Waste Reduction. Environmental Health and Safety.
- Washington State University. Halogenated Solvents. Environmental Health & Safety.
- Temple University. Halogenated Solvents in Laboratories.
- U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
- U.S. Environmental Protection Agency. (2026). Hazardous Waste. EPA.
- U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. EPA.
- Tetra Tech. (2022).
- Sigma-Aldrich. (2025).
- East, M. et al. (2018). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice, 24(2), 143-150.
- PubChem. Indazole-3-carbaldehyde.
- PubChem. 6-iodo-1H-indazole.
- TCI Chemicals.
- BenchChem. Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole.
- Lhermitte, M. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12535-12541.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. academic.oup.com [academic.oup.com]
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- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
